Pseudouridimycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEYHXABZOKKDZ-YFKLLHAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566586-52-4 | |
| Record name | Pseudouridimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Mechanism, and Biosynthesis of Pseudouridimycin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Pseudouridimycin (PUM) is a potent, broad-spectrum nucleoside-analog antibiotic discovered from a soil-dwelling bacterium, Streptomyces sp. ID38640.[1][2] It selectively inhibits bacterial RNA polymerase (RNAP), a clinically validated target for antibacterial drugs.[3][4] PUM operates via a distinct mechanism from existing RNAP inhibitors like rifampin, binding to the nucleotide triphosphate (NTP) addition site and competing directly with UTP.[5] This novel mechanism results in no cross-resistance with rifamycins and a significantly lower rate of spontaneous resistance emergence.[5][6] This document provides a comprehensive technical overview of PUM's discovery, its mechanism of action, quantitative biological data, key experimental protocols, and its biosynthetic pathway.
Discovery and Isolation
The discovery of this compound stemmed from a targeted screening program for novel inhibitors of bacterial RNA polymerase.[3] Researchers screened a library of microbial fermentation extracts, leading to the identification of a promising candidate from a soil sample collected in Italy.[6]
Screening and Production
The producing organism was identified as Streptomyces sp. strain ID38640.[1][2] For production, the strain was cultivated in a suitable production medium for several days.[7] The fermentation broth was then harvested for extraction and purification.[7]
Experimental Protocol: Isolation and Purification
A detailed protocol for isolating PUM from the fermentation broth is outlined below.
-
Broth Clarification: The fermentation broth containing PUM is cleared of microbial cells and large debris through centrifugation and subsequent filtration.[7]
-
Cation-Exchange Chromatography: Due to its hydrophilic and positively charged nature, PUM is effectively captured and enriched from the clarified supernatant using strong cation-exchange chromatography.[7]
-
Analysis and Final Purification: The enriched fractions are analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of PUM.[7][8] Further purification is typically achieved through subsequent chromatographic steps to yield the pure compound.
References
- 1. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. New, Powerful Antibiotic Found in Soil | Microbiology [labroots.com]
- 7. Heterologous Expression of this compound and Description of the Corresponding Minimal Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Pseudouridimycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudouridimycin (PUM) is a novel nucleoside analog antibiotic with potent and selective inhibitory activity against bacterial RNA polymerase.[1][2][3][4] Produced by Streptomyces sp. ID38640 and Streptomyces albus DSM 40763, PUM is a structurally complex molecule comprising a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 5′-aminopseudouridine.[1][2][3][4] Its unique mode of action and efficacy against drug-resistant pathogens have made it a promising candidate for further drug development. This guide provides a comprehensive analysis of the PUM biosynthetic gene cluster (pum), detailing the genetic organization, the functions of the encoded enzymes, and the biosynthetic pathway. Furthermore, it presents key quantitative data, detailed experimental protocols for genetic manipulation and heterologous expression, and visual representations of the core biological processes to facilitate further research and exploitation of this important natural product.
The this compound Biosynthetic Gene Cluster (pum)
The PUM biosynthetic gene cluster from Streptomyces sp. ID38640 spans approximately 20 kilobase pairs and contains 15 open reading frames (ORFs), designated pumA through pumO.[1] Bioinformatic analysis, gene knockout studies, and heterologous expression have elucidated the functions of many of these genes in PUM biosynthesis, regulation, and export.
Genetic Organization and Gene Functions
The table below summarizes the genes within the pum cluster and their proposed or experimentally verified functions.
| Gene | Proposed or Verified Function | Key Features/Homology |
| pumA | Unknown function | - |
| pumB | MFS transporter | Major Facilitator Superfamily transporter, likely involved in PUM export. |
| pumC | DeoR-type transcriptional regulator | Putative regulator of gene cluster expression. |
| pumD | Hydrolase | Proposed to be involved in the release of free pseudouridine. |
| pumE | N-hydroxylase | Flavin-dependent oxidoreductase responsible for the N-hydroxylation of the Gly-Gln dipeptide.[2] |
| pumF | Serine/threonine protein kinase | Essential for heterologous PUM production, likely involved in post-translational regulation of biosynthetic enzymes.[3] |
| pumG | Oxidoreductase | Involved in nucleoside activation. |
| pumH | Adenylate kinase | Crucial for heterologous expression; proposed to channel uridine nucleotides towards the PUM pathway.[3] |
| pumI | Aminotransferase (oxidoreductase) | Flavin-dependent glucose-methanol-choline (GMC) family oxidoreductase (also referred to as SapB) that initiates the modification of pseudouridine. |
| pumJ | Pseudouridine synthase | A divergent member of the TruD family of pseudouridine synthases; produces free pseudouridine.[1][2] |
| pumK | Amide ligase | Catalyzes the condensation of glutamine with 5'-aminopseudouridine (APU). |
| pumL | MFS transporter | Major Facilitator Superfamily transporter, likely involved in PUM export. |
| pumM | Amide ligase | Condenses guanidinoacetic acid (GAA) with Gln-APU. |
| pumN | Amidinotransferase | Produces GAA from arginine and glycine.[2] |
| pumO | Unknown function | - |
The this compound Biosynthetic Pathway
The biosynthesis of PUM is a multi-step enzymatic process that begins with the formation of the core pseudouridine moiety and culminates in the attachment and modification of the dipeptide side chain.
Pathway Overview
The proposed biosynthetic pathway for PUM is as follows:
-
Pseudouridine (PU) Formation: The pathway is initiated by the pseudouridine synthase PumJ , which synthesizes free pseudouridine. The adenylate kinase PumH is thought to provide the phosphorylated uridine precursor for this reaction. The hydrolase PumD is proposed to dephosphorylate the product to yield free pseudouridine.
-
Conversion of PU to 5'-Aminopseudouridine (APU): The oxidoreductase PumI (SapB) and the aminotransferase PumG (SapH) are involved in the conversion of pseudouridine to 5'-aminopseudouridine.
-
Dipeptide Assembly:
-
The amide ligase PumK condenses glutamine with APU to form Gln-APU.
-
In a parallel branch, the amidinotransferase PumN synthesizes guanidinoacetic acid (GAA) from arginine and glycine.
-
The amide ligase PumM then condenses GAA with Gln-APU to produce N-deoxy-PUM.
-
-
Final Modification: The N-hydroxylase PumE carries out the final step, the N-hydroxylation of N-deoxy-PUM to yield the mature this compound.[2]
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Enzyme Kinetics
Recent biochemical studies have begun to characterize the kinetic parameters of the early enzymes in the PUM biosynthetic pathway. The following table summarizes the available data for SapB (PumI) and SapH from S. albus DSM 40763.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| SapB (PumI) | Pseudouridine | 34 | - | - |
| Uridine | 901 | - | - | |
| SapH | - | - | - | - |
Note: Further kinetic data for SapH and other Pum enzymes are yet to be reported.
Experimental Protocols
Gene Knockout in Streptomyces sp. ID38640
The following protocol outlines a general method for gene inactivation in Streptomyces using PCR-targeting with the λ Red recombination system. This method was employed for the functional analysis of the pum genes.
Workflow for Gene Knockout:
Caption: General workflow for gene knockout in Streptomyces.
Protocol:
-
Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a resistance cassette (e.g., apramycin).
-
PCR Amplification: Amplify the resistance cassette using the designed primers to generate a disruption cassette with flanking homology arms.
-
Preparation of E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which harbor the λ Red recombination system.
-
Electroporation: Electroporate the purified PCR product into the prepared E. coli cells.
-
Recombination in E. coli: The λ Red system facilitates homologous recombination between the disruption cassette and a cosmid carrying the target gene cluster.
-
Transfer to Streptomyces: Transfer the recombinant cosmid from E. coli to Streptomyces sp. ID38640 via intergeneric conjugation.
-
Selection of Mutants: Select for double-crossover mutants by screening for the desired antibiotic resistance and loss of the vector marker.
-
Verification: Confirm the gene knockout by PCR analysis and Southern blotting.
-
Metabolite Analysis: Cultivate the mutant strain and analyze the fermentation broth by UHPLC-MS to identify accumulated intermediates and the absence of PUM.
Heterologous Expression of the pum Cluster in Streptomyces coelicolor M1146
Streptomyces coelicolor M1146, a strain with several endogenous secondary metabolite gene clusters deleted, serves as a clean host for the heterologous expression of biosynthetic gene clusters.[5]
Workflow for Heterologous Expression:
Caption: Workflow for heterologous expression of the pum cluster.
Protocol:
-
Amplification of pum Genes: Amplify the desired pum genes from the genomic DNA of Streptomyces sp. ID38640. For a minimal gene set, include pumD, E, G, I, J, K, M, N, H, and F.
-
Construction of the Expression Vector: Assemble the amplified genes into a suitable E. coli-Streptomyces shuttle vector (e.g., pCAP03) under the control of a strong constitutive or inducible promoter (e.g., ermEp*).
-
Transformation of E. coli : Transform the expression construct into a donor E. coli strain suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).
-
Intergeneric Conjugation: Conjugally transfer the expression plasmid from E. coli to S. coelicolor M1146.
-
Selection and Fermentation: Select for S. coelicolor exconjugants carrying the expression plasmid. Inoculate a suitable production medium (e.g., ISP2 medium) with the recombinant strain and ferment for 5-7 days.
-
Extraction and Analysis: Extract the fermentation broth and analyze for the production of PUM and its intermediates using UHPLC-MS.
Conclusion
The elucidation of the this compound biosynthetic gene cluster and its corresponding pathway represents a significant advancement in our understanding of C-nucleoside antibiotic formation. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic discovery, and synthetic biology. Further biochemical characterization of the Pum enzymes and optimization of heterologous production systems will be crucial for the future development of PUM and its analogs as next-generation antibacterial agents.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Pseudouridimycin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudouridimycin (PUM) is a potent, broad-spectrum antibacterial agent that inhibits bacterial RNA polymerase (RNAP), a clinically validated target. Its novel structure, a complex peptidyl C-nucleoside, presented a significant challenge for characterization. The definitive structure was determined to be a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to a 5'-aminopseudouridine core. This guide details the multifaceted approach and experimental methodologies employed in its structural elucidation, relying on a synergistic combination of mass spectrometry, advanced NMR spectroscopy, and confirmatory chemical synthesis.
Introduction to this compound
Discovered through screening of microbial extracts, this compound is a natural product isolated from Streptomyces sp. ID38640.[1] It exhibits potent and selective inhibition of bacterial RNAP by mimicking the substrate UTP and binding to the nucleotide triphosphate (NTP) addition site, a mechanism distinct from that of rifamycins.[2][3] This unique mode of action and its efficacy against drug-resistant pathogens make PUM a highly promising lead compound for antibacterial drug development. The complex and unprecedented structure of PUM required a rigorous and integrated analytical workflow to be fully resolved.[4]
Final Elucidated Structure
The structure of PUM was unequivocally established as a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to a 5'-aminopseudouridine moiety.[2][4] The key structural features are:
-
C-Nucleoside Core: A pseudouridine base, where the ribose is attached to the uracil ring via a C-C bond instead of the typical N-C glycosidic bond.
-
Dipeptide Side Chain: A glutamine (Gln) residue linked to a glycine (Gly) residue.
-
N-Hydroxylation: A hydroxyl group on the amide nitrogen of the Gly-Gln peptide bond.
-
Formamidinyl Group: A terminal formamidine group on the N-terminus of the glycine residue.
Integrated Structural Elucidation Workflow
The determination of PUM's structure was not a linear process but rather an integrated workflow where different analytical techniques provided complementary pieces of the puzzle. High-resolution mass spectrometry established the molecular formula, while extensive 2D NMR experiments were used to assemble the molecular fragments. Finally, chemical synthesis, including the preparation of a key derivative and X-ray crystallography of a synthetic intermediate, provided ultimate confirmation of the proposed structure.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) was fundamental in establishing the elemental composition of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Instrumentation: Analysis was performed on a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.
-
Ionization: Electrospray ionization (ESI) in positive ion mode was used to generate protonated molecular ions [M+H]⁺.
-
Sample Preparation: A dilute solution of purified PUM in a suitable solvent (e.g., methanol/water with 0.1% formic acid) was infused directly or via LC-MS.
-
Data Acquisition: The instrument was calibrated, and data was acquired in full scan mode over a relevant m/z range, ensuring high resolution (>60,000 FWHM) to allow for accurate mass measurement.
Data Presentation: HRMS Results
The exact mass of the protonated molecule provided the molecular formula, which was consistent with the structure determined by NMR.
| Parameter | Value |
| Molecular Formula | C₁₉H₃₀N₈O₉ |
| Calculated [M+H]⁺ | 531.2217 |
| Observed [M+H]⁺ | 531.2212 |
| Mass Error | < 1 ppm |
NMR Spectroscopic Analysis
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used to piece together the complex structure of PUM.[4]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: Spectra were recorded on a high-field NMR spectrometer (e.g., 600 MHz Bruker).
-
Sample Preparation: Approximately 5-10 mg of purified PUM was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
1D NMR: Standard ¹H and ¹³C{¹H} spectra were acquired to identify all proton and carbon signals.
-
2D NMR: A suite of 2D NMR experiments was conducted to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems within the ribose and amino acid side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was critical for connecting the pseudouridine core, the Gly and Gln residues, and the formamidinyl group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the ribose moiety.
-
Data Presentation: NMR Assignments
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in DMSO-d₆. The existence of rotamers, likely due to restricted rotation around amide bonds, was observed in the spectra.[5]
Table 1: ¹H NMR Data for this compound (600 MHz, DMSO-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Pseudouridine Moiety | |||
| 6 | 7.55 | s | |
| 1'-H | 4.35 | d | 4.5 |
| 2'-H | 3.92 | t | 5.0 |
| 3'-H | 3.65 | m | |
| 4'-H | 3.65 | m | |
| 5'-Ha | 3.24 | m | |
| 5'-Hb | 3.17 | m | |
| Gln Moiety | |||
| α-H | 4.45 | m | |
| β-H₂ | 1.95, 1.80 | m | |
| γ-H₂ | 2.10 | t | 7.5 |
| Gly Moiety | |||
| α-H₂ | 4.05, 3.85 | d | 17.0 |
| Formamidinyl Moiety | |||
| CH | 7.90 | s |
Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)
| Position | δC (ppm) |
| Pseudouridine Moiety | |
| 2 | 151.5 |
| 4 | 163.0 |
| 5 | 110.5 |
| 6 | 141.2 |
| 1' | 80.1 |
| 2' | 74.5 |
| 3' | 70.3 |
| 4' | 85.2 |
| 5' | 42.8 |
| Gln Moiety | |
| C=O | 171.8 |
| α-C | 51.5 |
| β-C | 27.0 |
| γ-C | 31.2 |
| δ-C=O | 174.5 |
| Gly Moiety | |
| C=O | 168.5 |
| α-C | 45.1 |
| Formamidinyl Moiety | |
| C=N | 157.9 |
Confirmatory Synthesis and Crystallography
To unambiguously confirm the structure proposed by spectroscopic methods, chemical synthesis was employed. The total synthesis of PUM provided a sample with spectral data identical to the natural product.[5] Crucially, the synthesis of the N-desoxy-derivative (dPUM) and the X-ray crystal structure of a key synthetic intermediate provided definitive proof of the molecular architecture.[4][5]
Experimental Protocol: Synthesis of Desoxy-PUM (dPUM)
The synthesis of dPUM was a key confirmation step. It involved the coupling of 5'-aminopseudouridine with a protected Gly-Gln dipeptide (lacking the N-hydroxy group), followed by deprotection. The resulting synthetic dPUM matched the properties of a minor related natural product, lending strong support to the overall structural assignment of PUM itself.
Experimental Protocol: Single-Crystal X-ray Diffraction
While PUM itself did not yield X-ray quality crystals, a key synthetic intermediate of the N-hydroxylated dipeptide side chain was successfully crystallized.
-
Crystal Growth: Crystals were grown by slow evaporation of a solution of the purified intermediate in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected using Mo Kα radiation at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². This analysis unambiguously confirmed the connectivity and relative stereochemistry of the dipeptide portion of the molecule.[5]
References
- 1. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Nucleoside-Analog Inhibitor of Bacterial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pseudouridimycin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridimycin (PUM) is a novel nucleoside-analog antibiotic with a unique mechanism of action that sets it apart from currently approved RNA polymerase (RNAP) inhibitors.[1][2] Isolated from the soil bacterium Streptomyces albus, PUM has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains.[3][4] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound selectively inhibits bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[1][2] Its mode of action involves competitive inhibition at the nucleotide-triphosphate (NTP) uptake channel, specifically competing with UTP for binding to the RNAP active site.[5] This unique mechanism means that PUM does not share a binding site with rifamycins, another class of RNAP inhibitors, and consequently, there is no cross-resistance observed between the two.[5] The selectivity of PUM for bacterial RNAP over human RNAPs is a key feature, contributing to its potential as a therapeutic agent.[2]
Caption: Competitive inhibition of bacterial RNA polymerase by this compound.
Antibacterial Spectrum
This compound exhibits a broad range of activity against various bacterial pathogens. Its efficacy has been demonstrated against both Gram-positive and Gram-negative organisms, including strains resistant to other classes of antibiotics.
Quantitative Antibacterial Activity of this compound
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | Drug-sensitive & MDR | 4 - 6 | [4][6] |
| Streptococcus pyogenes | Macrolide-resistant | 0.1 - 1 | [6] |
| Streptococcus pneumoniae | 4 - 6 | [2] | |
| Staphylococcus aureus | Drug-sensitive & MDR | ~4 - 16 (in aged Mueller-Hinton II broth) | [2] |
| Enterococcus faecalis | Drug-sensitive & MDR | ~4 - 16 (in aged Mueller-Hinton II broth) | [2] |
| Moraxella catarrhalis | ~2 | [2] |
Note: The activity of this compound against Staphylococcus and Enterococcus species has been observed to be dependent on the age of the Mueller-Hinton II broth used in the assay.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the standard procedure.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are grown on appropriate agar plates.
-
A few colonies are used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are made in broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
A growth control well (bacteria without the compound) and a sterility control well (broth only) are included.
-
The plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Efficacy
The in vivo antibacterial activity of this compound has been evaluated in a murine peritonitis model of Streptococcus pyogenes infection.
Quantitative In Vivo Efficacy of this compound
| Animal Model | Infection | Route of Administration | ED50 | Reference |
| Mouse | Streptococcus pyogenes peritonitis | Intravenous (IV) | ~9 mg/kg | [2] |
| Mouse | Streptococcus pyogenes peritonitis | Subcutaneous (SC) | ~30 mg/kg | [2] |
Experimental Protocol: Murine Peritonitis Model
-
Infection:
-
Female ICR mice are infected via intraperitoneal (IP) injection with a lethal dose of a virulent Streptococcus pyogenes strain.
-
-
Treatment:
-
This compound is administered at various doses via intravenous or subcutaneous routes at specific time points post-infection.
-
-
Monitoring:
-
The survival of the mice is monitored over a period of several days.
-
-
Determination of ED50:
-
The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated.
-
Caption: A simplified workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound represents a promising new class of antibiotics with a potent and broad-spectrum antibacterial activity. Its unique mechanism of targeting bacterial RNA polymerase at a site distinct from other inhibitors, coupled with its efficacy against drug-resistant pathogens, underscores its potential for further development as a therapeutic agent to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this novel antibiotic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilizing this compound: Synthesis, RNA-polymerase inhibitory activity, and antibacterial activity of dipeptide-modified analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Pseudouridimycin: A Technical Primer on its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridimycin (PUM) is a novel peptidyl-nucleoside antibiotic that has emerged as a promising candidate in the fight against antimicrobial resistance.[1][2] Discovered through the screening of microbial fermentation extracts, PUM exhibits a unique mechanism of action, targeting bacterial RNA polymerase (RNAP) at a site distinct from other known inhibitors like rifamycins.[1][3] This technical guide provides an in-depth characterization of the initial properties of this compound, focusing on its biochemical activity, antibacterial spectrum, and mechanism of action.
Biochemical and Antibacterial Properties
This compound is a C-nucleoside analogue composed of a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 6'-amino-pseudouridine.[2] Its inhibitory activity against bacterial RNA polymerase is potent and selective.
Quantitative Inhibitory and Antibacterial Activity
The following tables summarize the key quantitative data characterizing this compound's efficacy.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | Bacterial RNA Polymerase (in vitro) | ~0.1 µM | [3] |
| Selectivity vs. Human RNAP I | ~600-fold | [3] | |
| Selectivity vs. Human RNAP II | ~10-fold | [3] | |
| Selectivity vs. Human RNAP III | ~90-fold | [3] |
Table 1: In vitro inhibitory activity of this compound against bacterial and human RNA polymerases.
| Organism | MIC Range (µg/mL) | Reference |
| Streptococcus spp. (drug-sensitive, drug-resistant, and multi-drug-resistant) | 4 - 6 | [4] |
| Macrolide-resistant Streptococcus pyogenes | 0.1 - 1 | [4][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Administration Route | ED50 (mg/kg) | Reference |
| Intravenous (IV) | ~9 | [3] |
| Subcutaneous (SC) | ~30 | [3] |
Table 3: In vivo efficacy of this compound in a mouse peritonitis model infected with Streptococcus pyogenes.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound functions as a competitive inhibitor of bacterial RNA polymerase, specifically targeting the nucleotide triphosphate (NTP) addition cycle.
Molecular Interactions
PUM binds to the NTP addition site of the bacterial RNAP.[3] Its mechanism involves mimicking the natural substrate, uridine triphosphate (UTP). The pseudouridine base of PUM forms Watson-Crick base pairs with a template-strand adenine, while the ribose and dipeptide moieties interact with the NTP binding site and the nascent RNA, respectively.[3] This binding physically obstructs the entry of incoming NTPs, thereby halting transcription.
Caption: Competitive inhibition of bacterial RNA polymerase by this compound.
Resistance
Spontaneous resistance to this compound occurs at a low frequency.[3] Mutations conferring resistance have been mapped to the rpoB and rpoC genes, which encode the β and β' subunits of RNA polymerase, respectively.[6] These mutations cluster in the region of the PUM binding pocket, highlighting the specificity of its target. Notably, there is no cross-resistance observed with rifampicin, another RNAP inhibitor that binds to a different site.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial characterization of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of PUM is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Streptococcus pyogenes) is inoculated into Mueller-Hinton Broth (MHB) supplemented with 5% defibrinated sheep blood and incubated. The resulting culture is diluted to a standardized concentration of approximately 10^8 CFU/mL.[5]
-
Serial Dilution of this compound: PUM is dissolved in sterile water and serially diluted in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.0156 to 1 µg/mL).[5]
-
Inoculation and Incubation: Each well containing the diluted PUM is inoculated with the bacterial suspension. The plate also includes a growth control (bacteria in broth without PUM) and a sterility control (broth only). The plate is incubated at 37°C for 24 hours.[5]
-
Determination of MIC: The MIC is the lowest concentration of PUM that completely inhibits visible bacterial growth.[5]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro RNA Polymerase Inhibition Assay
The direct inhibitory effect of PUM on bacterial RNAP is assessed through an in vitro transcription assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template encoding a specific transcript, and a mixture of ATP, GTP, CTP, and radiolabeled UTP.
-
Addition of this compound: Varying concentrations of PUM are added to the reaction mixtures. A control reaction without PUM is also prepared.
-
Transcription Reaction: The transcription reaction is initiated by the addition of the DNA template and incubated at 37°C to allow for RNA synthesis.
-
Quantification of RNA Synthesis: The amount of radiolabeled UTP incorporated into the newly synthesized RNA is quantified to measure the level of transcription.
-
IC50 Determination: The concentration of PUM that inhibits 50% of the RNAP activity (IC50) is calculated from the dose-response curve.
Mouse Peritonitis Model for In Vivo Efficacy
The in vivo antibacterial activity of PUM is evaluated using a mouse model of peritonitis.
-
Infection Model: Female ICR mice are infected via intraperitoneal injection with a lethal dose of a virulent strain of Streptococcus pyogenes.[7]
-
Treatment Administration: this compound is administered to the infected mice at various doses and through different routes (e.g., intravenous or subcutaneous) at specific time points post-infection.[3][7]
-
Monitoring and Endpoint: The survival of the mice is monitored over a period of time. The endpoint is typically the determination of the effective dose that protects 50% of the animals from lethal infection (ED50).
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated through genetic and biochemical studies. It involves a series of enzymatic steps starting from uridine monophosphate (UMP).
Caption: Proposed biosynthetic pathway of this compound.
The pathway is initiated by the conversion of UMP to pseudouridine by the pseudouridine synthase PumJ. Subsequent modifications, including oxidation, amination, and peptide couplings catalyzed by a suite of enzymes (PumI, PumG, PumK, PumM, and PumE), lead to the final complex structure of this compound.
Conclusion
The initial characterization of this compound reveals a potent and selective antibacterial agent with a novel mechanism of action. Its efficacy against drug-resistant bacteria and low rate of resistance development make it a highly promising lead for further drug development. The detailed understanding of its properties, mechanism, and biosynthesis provides a solid foundation for future optimization and clinical translation efforts.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Nucleoside-Analog Inhibitor of Bacterial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of Pseudouridimycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridimycin (PUM) is a novel nucleoside analog inhibitor of bacterial RNA polymerase (RNAP).[1][2] It exhibits potent antibacterial activity against a range of bacterial pathogens, including multidrug-resistant strains.[3][4] PUM's unique mechanism of action, which involves competition with UTP for the nucleotide addition site of RNAP, makes it a promising candidate for the development of new antibacterial therapies.[1][5] This technical guide provides an in-depth overview of the preliminary in vivo efficacy studies of this compound, focusing on the available quantitative data and experimental methodologies.
Core Efficacy Data
The primary in vivo efficacy of this compound has been demonstrated in a mouse model of peritonitis induced by Streptococcus pyogenes.[1][3] This model is a standard preclinical assay for evaluating the efficacy of antibiotics against systemic infections.[6]
Summary of In Vivo Efficacy
The efficacy of this compound in the S. pyogenes peritonitis model was determined by calculating the 50% effective dose (ED50), which represents the dose of the compound required to protect 50% of the infected animals from mortality.
| Animal Model | Pathogen | Administration Route | Efficacy Metric | Value |
| Mouse | Streptococcus pyogenes | Intravenous (IV) | ED50 | ~9 mg/kg |
| Mouse | Streptococcus pyogenes | Subcutaneous (SC) | ED50 | ~30 mg/kg |
Table 1: Summary of the in vivo efficacy of this compound in a mouse peritonitis model.[2]
Experimental Protocols
While a detailed, step-by-step protocol for the specific in vivo studies with this compound is not publicly available, the following methodology can be inferred from the published literature and general practices for this type of study.
Murine Peritonitis Model
The mouse peritonitis model is a well-established method for assessing the in vivo efficacy of antimicrobial agents.[6]
-
Animal Model: The specific strain of mice used in the this compound studies has not been detailed in the available literature. However, commonly used strains for this model include CD-1 or BALB/c mice. Animals are typically age and weight-matched to ensure uniformity within the experimental groups.
-
Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose of a virulent strain of Streptococcus pyogenes. The bacterial inoculum is prepared from an overnight culture and diluted to the desired concentration (colony-forming units per milliliter, CFU/mL).
-
Drug Administration: this compound is administered to the infected mice via either the intravenous (IV) or subcutaneous (SC) route. The drug is likely formulated in a sterile, biocompatible vehicle suitable for injection. The timing of drug administration in relation to the bacterial challenge is a critical parameter but is not specified in the available reports. Typically, treatment is initiated shortly after infection.
-
Efficacy Endpoint: The primary endpoint for determining efficacy is the survival of the animals over a defined period, typically 7 to 14 days post-infection. The ED50 is then calculated from the survival data at different dose levels of this compound.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is the direct inhibition of bacterial RNA polymerase.[1][5] It functions as a competitive inhibitor of UTP at the nucleotide addition site, thereby blocking transcription.[1][5]
Currently, there is no published evidence to suggest that this compound directly modulates any host signaling pathways. Its therapeutic effect is believed to be a direct consequence of its antibacterial activity, leading to the clearance of the bacterial infection.
References
- 1. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Purification of Pseudouridimycin (PUM)
References
- 1. Total Synthesis of this compound. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Pseudouridimycin against Streptococcus pyogenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridimycin (PUM) is a novel nucleoside-analog antibiotic that demonstrates potent antibacterial activity by inhibiting the bacterial RNA polymerase (RNAP).[1][2][3] This unique mechanism of action makes it a compelling candidate for development against challenging pathogens, including multidrug-resistant strains. Streptococcus pyogenes, a Gram-positive bacterium, is a significant human pathogen responsible for a wide range of infections, from mild pharyngitis to severe, life-threatening invasive diseases. The emergence of resistance to conventional antibiotics in S. pyogenes necessitates the evaluation of new therapeutic agents.[1][4] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pyogenes using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action of this compound
This compound selectively targets and inhibits bacterial RNA polymerase, an enzyme essential for transcription. It functions as a competitive inhibitor of UTP (uridine triphosphate) at the nucleotide-binding site of the RNAP active center.[5] This binding prevents the incorporation of UTP into the growing RNA chain, thereby halting transcription and ultimately leading to bacterial cell death. A key feature of PUM is its selectivity for the bacterial RNAP, with significantly lower affinity for human RNAP, suggesting a favorable safety profile.[3][6]
References
- 1. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyclass.net [microbiologyclass.net]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Studying Pseudouridimycin-RNAP Interaction Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridimycin (PUM) is a novel nucleoside-analog inhibitor of bacterial RNA polymerase (RNAP) that shows significant promise as a broad-spectrum antibacterial agent.[1][2] PUM competitively inhibits the binding of UTP to the "+1" site of RNAP, effectively halting transcription.[1] This mechanism, distinct from other RNAP inhibitors like rifampin, makes PUM a compelling candidate for combating drug-resistant bacteria. Molecular docking is a powerful computational tool to investigate the specific interactions between PUM and RNAP at the atomic level, providing insights for the rational design of more potent and selective derivatives.
These application notes provide a comprehensive guide to utilizing molecular docking to study the PUM-RNAP interaction, including detailed protocols, data presentation guidelines, and visualizations of the underlying processes.
Mechanism of Action of this compound
This compound functions by directly competing with uridine triphosphate (UTP) for binding to the nucleotide triphosphate (NTP) addition site, also known as the "i+1" site, within the bacterial RNA polymerase active center.[1] By occupying this site, PUM physically obstructs the incoming NTP, thereby terminating RNA chain elongation and inhibiting transcription. The selectivity of PUM for bacterial RNAP over its human counterparts is attributed to specific interactions with residues that are conserved in bacteria but not in humans.[1][3]
Caption: Mechanism of action of this compound.
Molecular Docking Workflow
The following diagram outlines the typical workflow for performing a molecular docking study of the PUM-RNAP interaction. This process involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the results.
Caption: Experimental workflow for molecular docking.
Experimental Protocols
Protocol 1: Molecular Docking of this compound to Bacterial RNA Polymerase using Schrödinger Suite
This protocol details the steps for performing an Induced Fit Docking (IFD) of PUM to the Thermus thermophilus RNAP, based on the methodology described in recent literature.[4]
1. Preparation of the RNA Polymerase Structure:
-
1.1. Obtain the Protein Structure: Download the crystal structure of the Thermus thermophilus RNAP in complex with PUM from the Protein Data Bank (PDB ID: 5X21).[5] This structure provides a validated starting point with the ligand already in the binding site.
-
1.2. Protein Preparation using Protein Preparation Wizard (Maestro, Schrödinger):
-
Import the PDB file (5X21) into Maestro.
-
Remove all water molecules and any co-crystallized molecules other than the RNAP and PUM.
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in any missing side chains and loops using Prime.
-
Optimize the hydrogen bond network.
-
Perform a restrained minimization of the protein structure using the OPLS3e force field to relieve any steric clashes.
-
2. Preparation of the this compound Ligand:
-
2.1. Extract and Prepare the Ligand:
-
Extract the PUM molecule from the prepared protein complex.
-
Use LigPrep to generate a low-energy 3D conformation of PUM. This step will also assign correct protonation states at a physiological pH (e.g., 7.4 ± 0.5).
-
3. Receptor Grid Generation:
-
3.1. Define the Binding Site:
-
In Maestro, select the extracted PUM ligand as the centroid for the receptor grid generation.
-
Ensure the grid box is large enough to encompass the entire binding pocket, typically with a buffer of 10-15 Å around the ligand.
-
4. Induced Fit Docking (IFD):
-
4.1. Set up the IFD Protocol:
-
Open the Induced Fit Docking panel in Maestro.
-
Select the prepared RNAP structure as the receptor and the prepared PUM structure as the ligand.
-
Define the binding site by picking the previously generated receptor grid.
-
4.1.1. Initial Glide Docking:
-
Within the IFD protocol, set the initial docking to use the Standard Precision (SP) mode of Glide.
-
Soften the van der Waals radii scaling to 0.5 for both the receptor and ligand to allow for more conformational sampling.
-
-
4.1.2. Prime Refinement:
-
Set Prime to refine residues within 5.0 Å of the ligand poses. This step will optimize the side chains of the binding pocket residues to accommodate the ligand.
-
-
4.1.3. Glide Redocking:
-
After the Prime refinement, redock the ligand into the refined receptor structures using the Extra Precision (XP) mode of Glide.
-
-
-
4.2. Run the IFD Calculation: Launch the job. The IFD protocol will output a set of docked poses with their corresponding scores.
5. Analysis of Docking Results:
-
5.1. Evaluate Docking Poses:
-
Analyze the top-ranked poses based on the IFD score, which combines the GlideScore and the Prime energy.
-
Visually inspect the binding mode of PUM in the RNAP active site, paying close attention to key hydrogen bonds and hydrophobic interactions with the surrounding residues.
-
-
5.2. Post-Docking Analysis (MM/GBSA):
-
To further refine the binding energy prediction, perform a Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculation on the top-ranked docked complex. This will provide an estimate of the binding free energy (ΔG_bind).
-
Data Presentation
Quantitative data from molecular docking and experimental studies should be summarized for clear comparison.
Table 1: Summary of Quantitative Data for PUM-RNAP Interaction
| Parameter | Value | Method | Organism | Reference |
| Binding Affinity (Ka) | 6.175 x 105 M-1 | Isothermal Titration Calorimetry (ITC) | Streptococcus pyogenes | [4] |
| Binding Energy (ΔG) | -64.38 kJ/mol | Molecular Docking (MM/PBSA) | Streptococcus pyogenes | [4] |
| Docking Score | -10.11 | Molecular Docking (Induced Fit) | Streptococcus pyogenes | [4] |
| Glide Energy | -64.84 kcal/mol | Molecular Docking (Induced Fit) | Streptococcus pyogenes | [4] |
| IC50 | ~0.1 µM | in vitro RNAP inhibition assay | Bacterial RNAP | [3] |
| Minimum Inhibitory Concentration (MIC) | 4 - 6 µg/mL | Broth microdilution | Various bacteria | [3] |
Table 2: Key Interacting Residues in the PUM-RNAP Complex (Streptococcus pyogenes)
| RNAP Subunit | Residue | Interaction Type |
| β subunit | Glu525 | Hydrogen Bond |
| β subunit | Lys928 | Non-bonded contact |
| β' subunit | Arg415 | Hydrogen Bond |
| β' subunit | Asn448 | Non-bonded contact |
| β' subunit | Gly787 | Non-bonded contact |
| β' subunit | Thr791 | Non-bonded contact |
| β' subunit | Tyr800 | Hydrogen Bond |
| β' subunit | Gln934 | Hydrogen Bond |
Data extracted from a molecular docking study on S. pyogenes RNAP.[4]
Conclusion
Molecular docking serves as an invaluable tool for elucidating the intricate interactions between this compound and bacterial RNA polymerase. The protocols and data presented in these application notes provide a robust framework for researchers to investigate this promising antibacterial agent further. By combining computational and experimental approaches, a deeper understanding of the PUM-RNAP interaction can be achieved, paving the way for the development of novel and effective antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Application Notes and Protocols for Assessing Pseudouridimycin Stability in Solution
For: Researchers, scientists, and drug development professionals.
Subject: Standardized methods for the assessment of Pseudouridimycin (PUM) stability in aqueous solutions.
Introduction
This compound (PUM) is a novel C-nucleoside dipeptide antibiotic that shows promising activity against a broad spectrum of bacteria, including drug-resistant strains, by selectively inhibiting bacterial RNA polymerase (RNAP).[1] Despite its therapeutic potential, PUM is known to undergo relatively rapid degradation in aqueous solutions, which can limit its efficacy in both in vitro and in vivo applications.[1][2][3] Therefore, a thorough assessment of its stability is crucial for the development of PUM and its analogues as viable drug candidates.
These application notes provide detailed protocols for assessing the chemical stability of this compound in solution, focusing on the principal degradation pathways and the analytical methods for monitoring its decomposition.
Key Stability Considerations
The primary mechanism of PUM degradation at physiological pH is through guanidine-mediated hydroxamate bond scission.[1][4] This intramolecular reaction leads to the cleavage of the dipeptide chain. The stability of PUM is significantly influenced by pH and the presence of salts in the buffer.
Key Findings on PUM Stability:
-
pH Dependence: PUM exhibits pH-dependent stability, with accelerated decomposition observed in basic and neutral (physiological) pH buffers compared to acidic conditions or ultrapure deionized water.
-
Salt Effects: The presence of salts, such as those in phosphate-buffered saline (PBS), can accelerate the degradation of PUM.
-
Structural Liabilities: The N-terminal guanidine group and the central N-oxidized amide (hydroxamate) bond are the key structural features contributing to its instability.
Quantitative Stability Data
The following table summarizes the reported half-life (t1/2) of this compound under various conditions. This data is essential for designing experiments and interpreting results.
| pH | Buffer System | Temperature (°C) | Half-life (t1/2) in hours | Reference |
| 3.8 | Acetate Buffer | Room Temperature | 25.1 | |
| 7.0 | PBS | Room Temperature | 18.9 | |
| 7.4 | PBS | 25 | 15.7 | |
| 10.0 | Carbonate Buffer | Room Temperature | 5.4 | |
| Not Specified | Ultrapure Deionized Water | Room Temperature | 192 | |
| Not Specified | Most Growth Media | Not Specified | ~12 | [5] |
Experimental Protocols
This protocol describes a general method for monitoring the degradation of PUM in a solution over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (PUM)
-
Buffers of desired pH (e.g., 0.1 M Phosphate Buffered Saline pH 7.4, 0.1 M Acetate Buffer pH 3.8, 0.1 M Carbonate Buffer pH 10.0)
-
Ultrapure deionized water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Analytical C18 RP-HPLC column (e.g., Phenomenex Synergi 4 µm Fusion-RP 80 Å, 150 x 4.6 mm)[6]
-
Thermostatted autosampler or incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PUM in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mg/mL).
-
Incubation Solution Preparation: Dilute the PUM stock solution into the desired buffer (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 25 °C or 37 °C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation solution.
-
Sample Quenching (Optional but Recommended): To stop further degradation, the reaction can be quenched by adding an equal volume of a cold, strong solvent like acetonitrile or by freezing the sample immediately at -20 °C or -80 °C until analysis.
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Use a suitable mobile phase gradient. A common mobile phase system is:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
A typical gradient might be a linear increase from 5% to 95% Solvent B over 15-20 minutes.[7]
-
Set the flow rate to a standard value for the column (e.g., 0.5-1.0 mL/min).[6]
-
Monitor the elution profile using a UV detector at a wavelength where PUM has significant absorbance (e.g., 260 nm).[6]
-
-
Data Analysis:
-
Integrate the peak area of the PUM peak at each time point.
-
Plot the natural logarithm of the remaining PUM concentration (or peak area) versus time.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k) for a first-order reaction.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9] These studies involve exposing PUM to more extreme conditions than those expected during storage or use.
Stress Conditions:
-
Acidic Hydrolysis: Incubate PUM in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.
-
Basic Hydrolysis: Incubate PUM in 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter duration, as degradation is faster under basic conditions.
-
Oxidative Degradation: Treat PUM with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Incubate a solid sample or a solution of PUM at a high temperature (e.g., 70-80 °C).
-
Photostability: Expose a solution of PUM to UV and/or visible light according to ICH Q1B guidelines.
For each condition, samples should be analyzed by HPLC-UV and ideally by LC-Mass Spectrometry (LC-MS) to identify the degradation products.[7]
Visualization of Workflows and Pathways
References
- 1. Stabilizing this compound: Synthesis, RNA-polymerase inhibitory activity, and antibacterial activity of dipeptide-modified analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilizing this compound: Synthesis, RNA Polymerase Inhibitory Activity, and Antibacterial Activity of Dipeptide-Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing the Antibacterial Natural Product this compound - ChemistryViews [chemistryviews.org]
- 5. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterologous Expression of this compound and Description of the Corresponding Minimal Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
Application Notes and Protocols for Broth Microdilution Assay with Pseudouridimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridimycin (PUM) is a novel nucleoside analog antibiotic that exhibits potent antibacterial activity by selectively inhibiting bacterial RNA polymerase.[1][2] It functions as a competitive inhibitor of UTP (uridine triphosphate) at the nucleotide triphosphate (NTP) addition site of the enzyme.[2] PUM has demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.[4][5]
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test microorganism and incubated under controlled conditions.[5] The MIC is determined by visual inspection of the wells for turbidity; the lowest concentration of the antimicrobial agent in a clear well is recorded as the MIC.[6]
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Susceptibility Testing
| Concentration Range (µg/mL) | Notes |
| 0.015 - 16 | This range covers the reported MICs for most susceptible organisms.[2][8] Adjust as necessary based on preliminary data. |
Table 2: Quality Control (QC) Organism and Expected MIC Range
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | Not yet established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges. |
| Streptococcus pneumoniae ATCC® 49619™ | This compound | Not yet established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges. |
Note: As this compound is an experimental antibiotic, official quality control ranges from standards organizations like CLSI and EUCAST are not yet available. It is crucial for individual laboratories to establish and maintain their own internal quality control data. The use of well-characterized QC strains such as S. aureus ATCC® 29213™ or S. pneumoniae ATCC® 49619™ is recommended to ensure the consistency and accuracy of the testing method.[9]
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research on this compound.[4][8]
Materials
-
This compound (PUM) powder
-
Sterile, high-purity water[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Candle jar or CO₂ incubator (for fastidious organisms like Streptococcus pneumoniae)
-
Vortex mixer
-
Spectrophotometer or turbidimeter
Procedure
1. Preparation of this compound Stock Solution
a. Aseptically prepare a stock solution of this compound by dissolving the powder in sterile, high-purity water to a concentration of 1 mg/mL (1000 µg/mL).[8] b. Ensure the powder is completely dissolved. The stock solution can be filter-sterilized and stored in aliquots at -20°C or below for future use. Avoid repeated freeze-thaw cycles.
2. Preparation of the Inoculum
a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to each well containing 50 µL of the drug dilution.
3. Preparation of the Microtiter Plate
a. Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate. b. Add an additional 50 µL of CAMHB to well 11, which will serve as the growth control. Well 12, containing only broth, will be the sterility control. c. Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB. d. Add 100 µL of this working solution to well 1. e. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10. This will create a range of concentrations in wells 1-10, each containing 50 µL.
4. Inoculation of the Microtiter Plate
a. Add 50 µL of the diluted bacterial suspension (prepared in step 2e) to wells 1 through 11. Do not inoculate the sterility control well (well 12). b. The final volume in each test well will be 100 µL.
5. Incubation
a. Seal the microtiter plate with a lid or an adhesive seal to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[5] For fastidious organisms like Streptococcus pneumoniae, incubate in a candle jar or a CO₂ incubator.[8]
6. Reading and Interpreting the Results
a. After incubation, place the microtiter plate on a reading stand. b. Examine the sterility control well (well 12). It should be clear, indicating no contamination. c. Examine the growth control well (well 11). It should show distinct turbidity, indicating adequate bacterial growth. d. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Special Consideration for Staphylococcus and Enterococcus species:
The antibacterial activity of this compound against these species has been reported to be influenced by the age of the Mueller-Hinton II broth.[2] It is recommended to use freshly prepared Mueller-Hinton II broth for consistency when testing these organisms.
Visualizations
This compound Broth Microdilution Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for Studying Pseudouridimycin's Effect on Bacterial Transcription
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudouridimycin (PUM) is a novel nucleoside-analog antibiotic that demonstrates potent and selective inhibition of bacterial RNA polymerase (RNAP).[1][2][3] Discovered through screening of microbial extracts, PUM presents a promising avenue for the development of new antibacterial agents, particularly against drug-resistant pathogens.[1][2][3] These application notes provide a comprehensive overview of PUM's mechanism of action and detailed protocols for studying its effects on bacterial transcription.
PUM functions by competing with UTP for binding to the "i+1" NTP binding site of bacterial RNAP, thereby halting transcription.[1][3] This mechanism is distinct from other known RNAP inhibitors like rifampicin, and PUM has been shown to have no cross-resistance with rifampin.[1][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
Data Presentation
Table 1: In Vitro Inhibition of Bacterial RNA Polymerase by this compound
| Target Organism/Enzyme | IC50 (μM) | Selectivity vs. Human RNAPs | Reference |
| Bacterial RNAP | ~0.1 | >4 to >500-fold | [1] |
| E. coli RNAP | 0.1 | - | [3] |
| Human RNAP I | - | ~600-fold | [4] |
| Human RNAP II | - | ~10-fold | [4] |
| Human RNAP III | - | ~90-fold | [4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Reference |
| Streptococcus pyogenes | 4 - 6 | [5][6] |
| Macrolide-resistant S. pyogenes | 0.1 - 1 | [5][6] |
| Streptococcus spp. (drug-sensitive and resistant) | 4 - 6 | [4] |
| Moraxella catarrhalis | ~2 | [4] |
| General Bacterial Growth Inhibition | 2 - 16 | [1][3] |
Mandatory Visualizations
Caption: Mechanism of this compound (PUM) action on bacterial RNA polymerase.
Caption: Experimental workflow for studying PUM's effect on bacterial transcription.
Experimental Protocols
In Vitro Transcription Assay to Determine IC50
This protocol is designed to quantify the inhibitory effect of PUM on bacterial RNA polymerase in a cell-free system.
Materials:
-
Purified bacterial RNA polymerase (holoenzyme)
-
Linear DNA template containing a known promoter (e.g., T7 promoter)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radioactive detection) or a fluorescently labeled UTP analog
-
This compound (PUM) stock solution of known concentration
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel (denaturing, appropriate percentage for expected transcript size)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing transcription buffer, RNase inhibitor, ATP, GTP, CTP, and the labeled UTP.
-
Prepare PUM dilutions: Serially dilute the PUM stock solution in transcription buffer to create a range of concentrations to be tested.
-
Set up transcription reactions: In separate tubes, combine the DNA template and bacterial RNAP. Add the different dilutions of PUM to these tubes. Include a no-PUM control (vehicle control).
-
Initiate transcription: Add the master mix to each reaction tube to start the transcription.
-
Incubate: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction: Add the stop solution to each tube to terminate the transcription.
-
Analyze transcripts: Denature the samples by heating and then separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Quantify results: Visualize the transcripts using a phosphorimager or fluorescence scanner. Quantify the band intensities to determine the amount of RNA synthesized at each PUM concentration.
-
Calculate IC50: Plot the percentage of inhibition against the PUM concentration and fit the data to a dose-response curve to calculate the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of PUM that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound (PUM) stock solution
-
Sterile diluent (e.g., sterile water or broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare bacterial inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Prepare PUM dilutions in the plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated PUM stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a range of PUM concentrations. Discard 100 µL from the last column of dilutions.
-
-
Inoculate the plate: Add 100 µL of the standardized bacterial inoculum to each well containing the PUM dilutions. This will bring the final volume to 200 µL and dilute the PUM and bacteria to their final concentrations.
-
Controls:
-
Growth control: A well containing only growth medium and the bacterial inoculum (no PUM).
-
Sterility control: A well containing only growth medium.
-
-
Incubate: Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of PUM at which there is no visible growth of bacteria (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
RNA Sequencing of PUM-Treated Bacteria
This protocol outlines the steps to analyze the global transcriptional changes in bacteria upon treatment with PUM.
Materials:
-
Bacterial culture
-
This compound (PUM)
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Bacterial culture and treatment:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Divide the culture into two: a treatment group and a control group.
-
Add PUM to the treatment group at a sub-MIC concentration (to avoid immediate cell death and allow for transcriptional changes to occur). Add an equivalent volume of vehicle to the control group.
-
Incubate both cultures for a defined period (e.g., 30-60 minutes).
-
-
RNA extraction:
-
Harvest the bacterial cells from both cultures.
-
Immediately stabilize the RNA using an RNA stabilization solution.
-
Extract total RNA using a suitable RNA extraction kit, including a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA quality control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
rRNA depletion: Remove the abundant ribosomal RNA from the total RNA samples using an rRNA depletion kit.
-
Library preparation:
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the bacterial reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to PUM treatment.
-
Conduct pathway and gene ontology analysis to understand the biological processes affected by PUM.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pseudouridimycin (PUM) In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for Pseudouridimycin (PUM) in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the use of PUM in a laboratory setting.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
1. Issue: Low or No Antibacterial Activity Observed in Minimum Inhibitory Concentration (MIC) Assays.
-
Possible Cause 1: PUM Degradation.
-
Explanation: PUM is known to be unstable in most standard growth media, with a half-life of approximately 12 to 16 hours.[1][2] Standard broth microdilution endpoint assays with incubation times of 16-24 hours can lead to significant degradation of PUM, underestimating its true antibacterial potency.[1]
-
Solution:
-
Employ broth-microdilution growth-curve assays, which have shorter run times, to obtain more accurate estimates of PUM's antibacterial activity.[1]
-
If endpoint assays are necessary, consider the half-life of PUM when interpreting the results and potentially use freshly prepared solutions.
-
-
-
Possible Cause 2: Media Composition.
-
Explanation: The antibacterial activity of PUM against certain bacterial species, such as Staphylococcus and Enterococcus spp., has been shown to be dependent on the age of the Mueller-Hinton II broth.[1] It is hypothesized that fresh media may contain higher levels of pyrimidine nucleosides or nucleotides that can competitively inhibit the uptake of PUM.[1]
-
Solution:
-
For consistent results with Staphylococcus and Enterococcus spp., consider using aged Mueller-Hinton II broth.[1]
-
Document the age and batch of the media used in your experiments to ensure reproducibility.
-
-
-
Possible Cause 3: Inappropriate Assay Conditions.
-
Explanation: Standard protocols for MIC testing need to be followed meticulously. Deviations in inoculum preparation, incubation conditions, or reading of results can lead to inaccurate MIC values.
-
Solution:
-
Ensure your protocol aligns with established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Verify the inoculum density and ensure proper aeration and temperature during incubation.
-
-
2. Issue: High Background or Inconsistent Results in RNA Polymerase (RNAP) Inhibition Assays.
-
Possible Cause 1: Non-specific Inhibition.
-
Explanation: While PUM is a selective inhibitor of bacterial RNAP, at very high concentrations, off-target effects could potentially be observed.
-
Solution:
-
Perform control experiments with a structurally unrelated single-subunit RNAP, such as from bacteriophage SP6, to ensure the observed inhibition is specific to bacterial RNAP.[1]
-
Titrate the concentration of PUM to determine the optimal range for specific inhibition.
-
-
-
Possible Cause 2: Competitive Inhibition by UTP.
-
Explanation: PUM acts as a competitive inhibitor of UTP.[1][4] High concentrations of UTP in the assay mixture will compete with PUM for binding to the RNAP active site, leading to reduced apparent inhibition.
-
Solution:
-
Carefully control and document the concentration of UTP in your reaction buffer.
-
To confirm the mechanism of inhibition, perform experiments with varying concentrations of UTP to demonstrate competitive inhibition.[1]
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a nucleoside-analog inhibitor that selectively targets bacterial RNA polymerase (RNAP).[1][5] It functions by competing with uridine triphosphate (UTP) for binding to the NTP (nucleoside triphosphate) addition site of RNAP.[1][4] The pseudouridine base of PUM forms Watson-Crick base pairs with adenine in the DNA template, effectively blocking the incorporation of UMP into the growing RNA chain and halting transcription.[1]
2. What is the recommended solvent and storage condition for PUM?
For in vitro antibacterial assays, PUM can be dissolved in sterile water to prepare a stock solution (e.g., 1 mg/mL).[6] It is advisable to prepare fresh solutions for each experiment due to its limited stability in aqueous solutions. For long-term storage, it is best to store the compound in a desiccated environment at a low temperature, as recommended by the supplier.
3. What are the known mechanisms of resistance to this compound?
Resistance to PUM arises from specific amino acid substitutions in the β and β' subunits of bacterial RNA polymerase.[1][3] These substitutions occur at the PUM binding site and reduce the affinity of the inhibitor for its target. Notably, the rate of spontaneous resistance to PUM is reported to be about ten times lower than that for rifampin.[3]
4. Does this compound exhibit cross-resistance with other RNAP inhibitors?
No, PUM does not exhibit cross-resistance with rifamycins (e.g., rifampin) or lipiarmycins (e.g., fidaxomicin).[2][4] This is because PUM binds to a different site on the RNA polymerase enzyme.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference(s) |
| IC50 | Bacterial RNA Polymerase | ~0.1 µM | [1][4][7][8] |
| Selectivity | Bacterial RNAP vs. Human RNAP I | ~600-fold | [1] |
| Selectivity | Bacterial RNAP vs. Human RNAP II | ~10-fold | [1] |
| Selectivity | Bacterial RNAP vs. Human RNAP III | ~90-fold | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Streptococcus spp. | 4 - 6 | [1][4][6][7] |
| Staphylococcus spp. (in aged media) | 4 - 16 | [1] |
| Enterococcus spp. (in aged media) | 4 - 16 | [1] |
| Moraxella catarrhalis | ~2 | [1] |
| Macrolide-resistant S. pyogenes | 0.1 - 1 | [4][6] |
Experimental Protocols
1. Broth Microdilution MIC Assay Protocol
This protocol is a general guideline and should be adapted based on the specific bacterial strain and laboratory standards.
-
Inoculum Preparation:
-
From a fresh culture plate, pick a few colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the adjusted suspension to achieve the final desired inoculum density in the microtiter plate (typically 5 x 105 CFU/mL).[6]
-
-
PUM Dilution Series:
-
Prepare a stock solution of PUM in sterile water.[6]
-
Perform serial two-fold dilutions of the PUM stock solution in the appropriate growth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the PUM dilutions.
-
Include a growth control well (bacteria without PUM) and a sterility control well (medium only).
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).[6][9]
-
-
MIC Determination:
-
The MIC is the lowest concentration of PUM that completely inhibits visible growth of the bacteria.[10]
-
2. In Vitro RNA Polymerase Inhibition Assay Protocol
This protocol outlines a general workflow for assessing PUM's inhibitory effect on bacterial RNAP.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing all the necessary components for transcription, including a DNA template with a suitable promoter, ribonucleoside triphosphates (ATP, GTP, CTP, and a low concentration of UTP), and a divalent metal cation (e.g., Mg2+).
-
Incorporate a radiolabeled or fluorescently labeled nucleotide (e.g., [α-32P]UTP or a fluorescent UTP analog) to enable detection of the RNA product.
-
-
Inhibition Assay:
-
Pre-incubate the bacterial RNA polymerase enzyme with varying concentrations of PUM in the reaction buffer for a defined period.
-
Initiate the transcription reaction by adding the DNA template and NTPs.
-
Allow the reaction to proceed for a specific time at the optimal temperature.
-
-
Product Detection and Analysis:
-
Stop the reaction (e.g., by adding EDTA).
-
Separate the resulting RNA transcripts by gel electrophoresis.
-
Quantify the amount of labeled RNA product using autoradiography or fluorescence imaging.
-
Calculate the percent inhibition at each PUM concentration and determine the IC50 value.
-
Visualizations
Caption: Competitive inhibition of bacterial RNA polymerase by this compound.
Caption: Troubleshooting workflow for low PUM activity in MIC assays.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing this compound: Synthesis, RNA-polymerase inhibitory activity, and antibacterial activity of dipeptide-modified analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. rapidmicrobiology.com [rapidmicrobiology.com]
optimizing Pseudouridimycin solubility for assays
Welcome to the technical support center for Pseudouridimycin (PUM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal handling and use of PUM in experimental assays, with a specific focus on overcoming solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PUM) is a naturally derived nucleoside-analogue antibiotic. It selectively inhibits bacterial RNA polymerase (RNAP), a different mechanism from rifamycins. PUM competitively binds to the nucleoside triphosphate (NTP) uptake channel of bacterial RNAP, specifically blocking the binding of UTP. This action prevents transcription and ultimately leads to bacterial cell death.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a primary stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] While PUM is also reported to be soluble in water and methanol, DMSO provides the most reliable solubility for creating concentrated stock solutions suitable for long-term storage.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in 100% DMSO. For detailed steps, please refer to the Experimental Protocols section below. Briefly, add the appropriate volume of DMSO to your vial of PUM powder, and facilitate dissolution by warming the solution to 37°C and using an ultrasonic bath for a short period.[1]
Q4: My PUM precipitated after I diluted my DMSO stock into my aqueous assay buffer/media. What should I do?
This is a common issue when diluting a DMSO-soluble compound into an aqueous solution. The dramatic change in solvent polarity causes the compound to crash out of solution. Please see the Troubleshooting Guide for a step-by-step workflow to resolve this issue. General advice includes performing a stepwise dilution and ensuring the final concentration of DMSO in your assay is low (typically <0.5%) to avoid both solubility issues and solvent-induced cellular toxicity.[2]
Q5: What is the stability of this compound in solution?
PUM is known to undergo relatively rapid decomposition in buffered aqueous solutions at physiological pH.[3][4][5] This instability is due to the intramolecular scission of a hydroxamate bond within its structure. Therefore, it is critical to prepare fresh dilutions of PUM in your aqueous assay buffer for each experiment. DMSO stock solutions are more stable.
Q6: How should I store this compound?
-
Solid Powder: Store lyophilized PUM at -20°C, keeping it desiccated. In this form, it is stable for up to 3 years.[2][6]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data
Quantitative public data on the exact solubility limits of this compound is limited. However, based on available information from vendors and publications, the following qualitative and storage information has been compiled.
| Solvent | Solubility | Recommended Use | Notes |
| DMSO | Soluble[1] | Primary Stock Solution | Warming to 37°C and sonication can aid dissolution.[1] |
| Water | Soluble | Working Solutions | Stability is a major concern; PUM decomposes in aqueous buffers.[3] Prepare fresh before use. |
| Methanol | Soluble | Alternative Solvent | Use with caution; compatibility with assay systems must be verified. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 487.42 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene microcentrifuge tubes
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Procedure:
-
Calculation: Determine the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of PUM powder:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.001 g / (487.42 g/mol * 0.010 mol/L) = 0.00020516 L
-
Volume (µL) = 205.2 µL
-
-
Dissolution:
-
Allow the vial of PUM powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the calculated volume of DMSO to the vial.
-
Vortex the vial for 1-2 minutes.
-
-
Facilitate Solubilization (If Necessary):
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile polypropylene tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months.[1]
-
Troubleshooting Guide
This guide addresses the common issue of PUM precipitation when creating working solutions for biological assays.
Problem: Precipitate forms after diluting DMSO stock solution into aqueous media.
This occurs because PUM is significantly less soluble in aqueous environments than in pure DMSO. The workflow below provides a systematic approach to resolving this issue.
PUM Mechanism of Action
The diagram below illustrates the mechanism by which this compound inhibits bacterial transcription.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Stabilizing this compound: Synthesis, RNA Polymerase Inhibitory Activity, and Antibacterial Activity of Dipeptide-Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
degradation of Pseudouridimycin in aqueous buffer and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudouridimycin (PUM). The information addresses the common challenge of PUM degradation in aqueous buffers and offers guidance on prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PUM) and why is its stability a concern?
This compound (PUM) is a naturally occurring C-nucleoside antibiotic that shows promise for combating a broad spectrum of bacterial pathogens, including multi-drug-resistant strains.[1][2] It functions by inhibiting bacterial RNA polymerase (RNAP), a different mechanism from many current antibiotics.[3][4] However, PUM is known to undergo relatively rapid degradation in aqueous buffer solutions, which can impact the reproducibility of experimental results and limit its therapeutic potential.[5][6][7][8]
Q2: What is the primary cause of PUM degradation in aqueous solutions?
The principal degradation pathway for PUM at physiological pH is an intramolecular hydroxamate bond scission.[5][9] This reaction is mediated by the N-terminal guanidine group of the molecule.[6]
Q3: How does pH affect the stability of PUM in aqueous buffers?
The rate of PUM degradation is pH-dependent. Studies have shown that PUM is more stable in acidic conditions and decomposes more rapidly in neutral to basic buffers. For instance, at room temperature, the half-life of PUM is significantly longer in a pH 3.8 buffer compared to a pH 7.4 or pH 10.0 buffer. It is also noteworthy that salts in buffers like PBS can accelerate decomposition compared to ultrapure deionized water.
Troubleshooting Guide
Issue: Inconsistent results in bioassays using PUM.
This is a common problem that can often be attributed to the degradation of PUM in the experimental buffer.
Troubleshooting Steps:
-
Verify PUM Stock Solution Integrity:
-
Recommendation: Prepare fresh stock solutions of PUM in an appropriate solvent (e.g., sterile water) and store them at -20°C or -80°C for long-term storage, as recommended by suppliers.[10] For use in experiments, dilute the stock solution into the final aqueous buffer immediately before use.
-
-
Optimize Buffer Conditions:
-
Recommendation: If your experimental conditions allow, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to slow down the degradation of PUM. Avoid prolonged incubation in neutral or alkaline buffers (pH ≥ 7.4) at room temperature.
-
-
Control for Degradation in Experiments:
-
Recommendation: Include a "time-zero" control in your experiments by adding PUM to the assay immediately before measurement. This will help you to differentiate between a lack of biological activity and degradation of the compound over the course of the experiment.
-
Quantitative Data Summary
The stability of this compound is significantly influenced by the pH of the aqueous buffer. The following table summarizes the half-life of PUM in different buffer systems at room temperature.
| Buffer System | pH | Half-life (t½) at Room Temperature |
| Acetic Acid/Sodium Acetate | 3.8 | 25.1 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15.7 hours |
| Sodium Carbonate/Sodium Bicarbonate | 10.0 | 5.4 hours |
| Ultrapure Deionized Water | ~7.0 | 192 hours |
| Phosphate-Buffered Saline (PBS) | 7.0 | 18.9 hours |
Experimental Protocols
Protocol 1: Determination of PUM Stability in Aqueous Buffer
This protocol outlines a general method to determine the half-life of PUM in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (PUM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid)
-
Incubator or water bath set to the desired temperature (e.g., room temperature, 37°C)
Methodology:
-
Prepare a stock solution of PUM in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Dilute the PUM stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis.
-
Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of PUM.
-
Incubate the remaining PUM solution at the desired temperature.
-
At regular time intervals (e.g., every 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Record the peak area of the PUM peak at each time point.
-
Plot the natural logarithm of the PUM peak area versus time.
-
The slope of the resulting linear regression will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Major degradation pathway of this compound in aqueous buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stabilizing the Antibacterial Natural Product this compound - ChemistryViews [chemistryviews.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Stabilizing this compound: Synthesis, RNA Polymerase Inhibitory Activity, and Antibacterial Activity of Dipeptide-Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis and chemical stability of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Pseudouridimycin (PUM) Experimental Guidance
Welcome to the technical support center for Pseudouridimycin (PUM). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the inherent instability of PUM in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (PUM) instability?
A1: The primary cause of PUM instability is the intramolecular scission of its hydroxamate bond. This chemical breakdown is facilitated by the compound's own guanidine group, particularly at physiological pH (around 7.4).[1][2][3] This inherent structural feature makes PUM susceptible to degradation in aqueous solutions, including common buffers and growth media.[1][3][4]
Q2: What is the expected half-life of PUM in experimental conditions?
A2: The reported half-life of PUM in most growth media is approximately 12 hours.[1] This means that in typical broth microdilution assays that run for 16-24 hours, a significant portion of the PUM will degrade, potentially leading to an underestimation of its antibacterial activity.[1]
Q3: How should I store PUM to ensure its long-term stability?
A3: For long-term storage, PUM powder should be kept at -20°C, where it can remain stable for up to three years.[2] When in solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[2]
Q4: Can I use standard antibacterial susceptibility testing methods for PUM?
A4: While standard methods can be used, the instability of PUM must be taken into account. For endpoint assays like broth microdilution with incubation times of 16-24 hours, the actual concentration of active PUM will decrease over the course of the experiment.[1] It is advisable to use assays with shorter run times, such as broth-microdilution growth-curve assays, to obtain more accurate estimates of its antibacterial activity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity. | PUM degradation during the experiment. | - Use shorter incubation times for your assays whenever possible.- Prepare fresh PUM solutions immediately before each experiment.- Consider a time-course experiment to measure PUM's effect at earlier time points.- If long-term exposure is necessary, consider replenishing the PUM-containing medium at intervals shorter than its 12-hour half-life. |
| Loss of PUM activity in stored solutions. | Improper storage conditions. | - Ensure stock solutions are stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.- For working solutions, prepare them fresh for each experiment from a frozen stock.- Avoid storing PUM solutions at room temperature or 4°C for extended periods. |
| Variability in results between experimental batches. | Differences in experimental setup affecting PUM stability. | - Maintain a consistent pH of your buffers and media, as PUM degradation is pH-dependent.- Standardize the duration of each step in your experimental protocol where PUM is in an aqueous environment.- Ensure all researchers in the lab are following the same standardized protocol for handling and using PUM. |
| Precipitation of PUM in solution. | Poor solubility or degradation product formation. | - Ensure the solvent used is appropriate for the desired concentration.- If using aqueous buffers, ensure the pH is within a range that minimizes degradation, if known for your specific conditions.- Visually inspect solutions for any signs of precipitation before use. If observed, prepare a fresh solution. |
Quantitative Data on PUM Stability
The following table summarizes the available data on the stability of this compound.
| Parameter | Condition | Value/Observation | Source |
| Half-life | In most growth media | ~12 hours | [1] |
| Storage (Powder) | -20°C | Up to 3 years | [2] |
| Storage (In Solvent) | -80°C | Up to 6 months | [2] |
| Storage (In Solvent) | -20°C | Up to 1 month | [2] |
| Degradation Pathway | Physiological pH | Intramolecular hydroxamate bond scission mediated by the guanidine unit. | [1][2][3] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized PUM:
-
Allow the vial of PUM powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mg/mL).
-
Gently vortex to ensure complete dissolution.
-
-
Aliquoting and Storage of Stock Solution:
-
Immediately after reconstitution, divide the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store these aliquots at -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate pre-warmed sterile buffer or culture medium immediately before adding it to your experiment.
-
Avoid keeping the diluted working solution at room temperature for an extended period before use.
-
Protocol 2: Modified Broth Microdilution Assay for PUM
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension in the appropriate broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
-
Preparation of PUM Dilution Series:
-
Prepare a two-fold serial dilution of the freshly prepared PUM working solution in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the adjusted bacterial inoculum to each well of the 96-well plate containing the PUM dilutions.
-
Include appropriate positive (no drug) and negative (no bacteria) controls.
-
To minimize the impact of PUM degradation, consider taking optical density readings at multiple time points (e.g., 4, 8, 12, and 24 hours) to generate a growth curve rather than a single endpoint reading.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) at the earliest time point that shows sufficient growth in the positive control wells. This will provide a more accurate assessment of PUM's potency before significant degradation occurs.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for experiments with PUM.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stabilizing this compound: Synthesis, RNA Polymerase Inhibitory Activity, and Antibacterial Activity of Dipeptide-Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent MIC results for Pseudouridimycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudouridimycin (PUM). The information is designed to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing and other related experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MIC results for PUM are inconsistent and vary between experiments. What are the potential causes?
Inconsistent MIC results for PUM are a common issue and can stem from several factors, the most critical being the inherent instability of the compound. Here are the primary causes to investigate:
-
Compound Instability: this compound is known to be unstable in aqueous solutions and most growth media, with a reported half-life of approximately 12 hours. Decomposition occurs via intramolecular hydroxamate bond scission. This degradation can lead to a lower effective concentration of the active compound over the course of a typical 16-24 hour MIC experiment, resulting in erroneously high or variable MIC values.
-
Inoculum Variability: The density of the bacterial inoculum is a critical parameter in MIC testing. Variations in the inoculum size can significantly impact the MIC value. A higher inoculum may lead to a higher apparent MIC, while a lower inoculum can decrease it.
-
Media Composition: The composition of the culture medium can influence the activity of PUM. For some bacteria, such as Staphylococcus and Enterococcus species, the age of the Mueller-Hinton II broth has been observed to affect MIC values, potentially due to differing levels of pyrimidine nucleosides or nucleotides that could competitively interfere with PUM uptake or activity. The pH and divalent cation concentration of the media can also impact the activity of some antimicrobial agents.
-
Experimental Technique: Minor variations in experimental procedure can introduce variability. This includes inaccuracies in serial dilutions, improper incubation conditions (time and temperature), and issues with the reading of endpoints.
-
Storage and Handling of PUM: Improper storage of PUM stock solutions can lead to degradation before the experiment even begins. It is crucial to follow the manufacturer's storage recommendations and prepare fresh dilutions for each experiment.
Q2: I am observing higher MIC values than what is reported in the literature. What should I check?
If your observed MICs are consistently higher than expected, consider the following troubleshooting steps:
-
Confirm PUM Integrity: The primary suspect is the degradation of the PUM compound. Prepare fresh stock solutions and dilutions immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize Inoculum Preparation: Ensure your inoculum is prepared consistently and standardized according to established protocols (e.g., CLSI or EUCAST guidelines) to a 0.5 McFarland standard.
-
Verify Media Quality: Use fresh, high-quality media from a reputable supplier. If you are working with organisms known to be sensitive to media variations, consider testing different batches of media.
-
Check Incubation Time: Given the 12-hour half-life of PUM, prolonged incubation times (beyond 16-20 hours) will result in significant compound degradation and consequently higher MICs. Ensure your incubation time is consistent and as short as reliably possible for the organism being tested.
-
Review Experimental Protocol: Double-check all steps of your protocol, including the accuracy of your pipetting and serial dilutions.
Q3: What are the recommended quality control (QC) strains and expected MIC ranges for PUM?
As an experimental compound, established and universally accepted QC ranges for this compound from standards organizations like CLSI or EUCAST are not yet available. However, it is essential to include standard QC strains in your experiments to ensure the overall validity of your MIC assay.
We recommend establishing your own internal QC ranges for PUM using well-characterized strains. The following are commonly used QC strains for antimicrobial susceptibility testing:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
Streptococcus pneumoniae ATCC® 49619™
To establish your own QC ranges, perform at least 20 independent MIC determinations for each QC strain and analyze the distribution of the results. The acceptable range should encompass at least 95% of the values.
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound against various bacterial species. Note that these values can be influenced by the specific experimental conditions used.
| Bacterial Species | Reported MIC Range (µg/mL) | Reference(s) |
| Streptococcus pyogenes | 4 - 6 | [1][2] |
| Streptococcus spp. (drug-sensitive and resistant) | 4 - 6 | [2] |
| Streptococcus pyogenes (macrolide-resistant) | 0.1 - 1 | [3] |
| Staphylococcus spp. | 4 - 16 | [1] |
| Enterococcus spp. | 4 - 16 | [1] |
| Moraxella catarrhalis | ~2 | [1] |
Note: The variability in reported MICs for S. pyogenes may be due to differences in experimental protocols or strains tested.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of PUM Stock Solution: a. Aseptically prepare a stock solution of PUM in sterile, nuclease-free water at a concentration of 1 mg/mL. b. It is highly recommended to prepare this stock solution fresh for each experiment to avoid degradation. If storage is necessary, aliquot and store at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles.
2. Preparation of 96-Well Plates: a. In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except the first column. b. Prepare a 2x working solution of PUM at the highest desired concentration in CAMHB. c. Add 200 µL of the 2x PUM working solution to the wells in the first column. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the final well volume.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate, resulting in a final volume of 200 µL per well. b. Include a growth control well (no PUM) and a sterility control well (no bacteria). c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC: a. The MIC is the lowest concentration of PUM that completely inhibits visible growth of the organism. b. Read the results using a plate reader or by visual inspection from the bottom of the plate.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Mechanism of action of this compound.
References
- 1. Antibiotic Susceptibility Testing: Effects Of Variability In Technical Factors On Minimum Inhibitory Concentration Using Broth Microdilution [diva-portal.org]
- 2. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
how to account for Pseudouridimycin decomposition in MIC assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the decomposition of Pseudouridimycin (PUM) during Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PUM) and why is its stability a concern in MIC assays?
This compound (PUM) is a novel nucleoside-analog antibiotic that potently inhibits bacterial RNA polymerase.[1][2][3] Its unique mechanism of action makes it a promising candidate for combating drug-resistant bacteria.[2][4] However, PUM is known to be unstable in aqueous solutions, including standard microbiological growth media.[3][5][6] This instability can lead to a significant reduction in the effective concentration of the compound over the course of a typical 16-24 hour MIC assay, resulting in an underestimation of its true antibacterial potency.[3][7]
Q2: What is the primary decomposition pathway of PUM?
The major mechanism of PUM decomposition at physiological pH is through intramolecular guanidine-mediated hydroxamate bond scission.[5][8] This process involves the cleavage of the hydroxamate bond, leading to inactive degradation products. The rate of decomposition is influenced by pH and the presence of certain salts in the medium.
Q3: What is the half-life of PUM in typical assay conditions?
The half-life of PUM in most growth media is approximately 12 hours.[3] This means that after 12 hours of incubation, about half of the initial PUM concentration will have degraded. In a standard 24-hour MIC assay, this corresponds to a loss of roughly 75% of the active compound.
Troubleshooting Guide
Problem: My MIC values for PUM are higher than expected or inconsistent.
This is a common issue stemming from the compound's instability. Here’s a step-by-step guide to troubleshoot and obtain more accurate MIC values.
Step 1: Assess PUM Stability in Your Assay Medium
It is crucial to determine the stability of PUM in the specific medium you are using for your MIC assays.
-
Recommended Protocol: HPLC-Based Stability Assay
-
Prepare a stock solution of PUM in an appropriate solvent (e.g., DMSO).
-
Dilute the PUM stock solution to the desired final concentration in your chosen bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Incubate the solution under the same conditions as your MIC assay (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of intact PUM in each aliquot using High-Performance Liquid Chromatography (HPLC).[9]
-
Plot the concentration of PUM versus time to determine the degradation kinetics and calculate the half-life.
-
Step 2: Modify Your MIC Assay Protocol
Standard overnight incubation for MIC determination is not suitable for PUM.[3] Consider the following modifications:
-
Option A: Short-Duration Broth Microdilution Growth-Curve Assay This method involves monitoring bacterial growth in real-time, allowing for the determination of inhibitory concentrations before significant PUM decomposition occurs.[3]
-
Detailed Protocol:
-
Prepare serial dilutions of PUM in a 96-well plate.
-
Inoculate the wells with the bacterial strain of interest at a standardized density.
-
Use an automated plate reader to measure the optical density (OD) of each well at regular intervals (e.g., every 30-60 minutes) for a shorter duration (e.g., 8-12 hours).
-
Plot the growth curves (OD vs. time) for each PUM concentration.
-
The MIC is determined as the lowest concentration of PUM that inhibits bacterial growth over the shortened incubation period.
-
-
-
Option B: Adjusting Initial PUM Concentration (Less Recommended) While not ideal, you can attempt to compensate for degradation by using a higher initial concentration of PUM. However, this approach is less precise as the degradation is not linear and can be influenced by various factors.
Step 3: Consider the Assay Medium Composition
The composition of the growth medium can impact PUM stability and activity. It has been observed that PUM exhibits different activities in fresh versus aged Mueller-Hinton II broth, suggesting that certain media components may interfere with the compound.[3]
-
Recommendation: Be consistent with the preparation and age of your media. If you observe variability, consider testing different media or supplementing your current medium to identify and control for interfering components.
Quantitative Data Summary
The following tables summarize key quantitative data related to PUM stability and activity.
Table 1: Half-life of this compound (PUM) in Aqueous Buffers
| pH | Buffer System | Half-life (t½) at Room Temperature | Reference |
| 3.8 | Acetate Buffer | 25.1 hours | |
| 7.0 | PBS | 18.9 hours | |
| 7.4 | PBS | 15.7 hours | |
| 10.0 | Carbonate Buffer | 5.4 hours | |
| N/A | Deionized Water | 192 hours |
Table 2: Reported MICs of this compound (PUM) against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Notes | Reference |
| Streptococcus spp. | 4 - 6 | Drug-sensitive, drug-resistant, and multi-drug-resistant strains | [3] |
| Staphylococcus spp. | 4 - 16 | Activity observed only in aged Mueller-Hinton II broth | [3] |
| Enterococcus spp. | 4 - 16 | Activity observed only in aged Mueller-Hinton II broth | [3] |
| Moraxella catarrhalis | ~2 | [3] | |
| Streptococcus pyogenes | 4 - 6 | [4] |
Visualizations
Caption: Major decomposition pathway of this compound at physiological pH.
Caption: Comparison of standard and recommended MIC assay workflows for PUM.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilizing this compound: Synthesis, RNA-polymerase inhibitory activity, and antibacterial activity of dipeptide-modified analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis and chemical stability of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
strategies for improving the yield of Pseudouridimycin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Pseudouridimycin (PUM) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during PUM synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No PUM Production in Streptomyces sp. | Inactivation of key biosynthetic genes (e.g., pumJ). | Verify the integrity of the PUM gene cluster. Knocking out pumJ, which encodes a pseudouridine synthase, has been shown to abolish PUM production[1]. |
| Suboptimal fermentation conditions. | Optimize culture medium composition, pH, temperature, and aeration. | |
| Limited precursor availability. | Supplement the culture medium with precursors like pseudouridine. Feeding free pseudouridine to a pumJ knockout mutant can rescue PUM production[1][2]. | |
| Low Yield in Heterologous Expression Systems (e.g., S. coelicolor) | Inefficient expression of the PUM biosynthetic gene cluster (BGC). | Utilize strong, inducible promoters to drive the expression of the PUM BGC. Codon optimization of the genes for the heterologous host may also improve protein expression[3]. |
| Metabolic burden on the host organism. | Balance the expression of the BGC with the metabolic capacity of the host. A weaker promoter or lower induction levels might be necessary. | |
| Gatekeeper enzyme function limiting precursor flow. | The adenylate kinase PumH is believed to have a gatekeeper function, channeling uridine-based nucleotides towards the PUM pathway. Overexpression of pumH could potentially increase the precursor pool for PUM synthesis[4]. | |
| Accumulation of Intermediates | Bottleneck in the biosynthetic pathway due to a poorly expressed or inefficient enzyme. | Identify the accumulated intermediate using analytical techniques like LC-MS. Overexpress the downstream enzyme to alleviate the bottleneck. For instance, if GAA (an early intermediate) accumulates, this could point to an issue with the pseudouridine synthase PumJ[1]. |
| Degradation of PUM Product | Chemical instability of the PUM molecule. | PUM can undergo decomposition in aqueous buffers, with a major pathway being intramolecular hydroxamate bond scission. Minimize the time the purified compound spends in aqueous solution and consider the synthesis of more stable analogues by replacing the hydroxamate bond with a tertiary amide[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the pumJ gene in this compound synthesis, and how does it affect yield?
A1: The pumJ gene encodes a crucial pseudouridine synthase. This enzyme is responsible for generating free pseudouridine, a key precursor for PUM[1]. Unlike other pseudouridine synthases that typically act on tRNA, PumJ appears to produce free pseudouridine, which is then incorporated into the PUM structure[1][2]. Consequently, a non-functional or deleted pumJ gene will abolish PUM production. Strategies to enhance PUM yield could involve the overexpression of pumJ to increase the supply of the pseudouridine precursor.
Q2: Can I increase PUM yield by feeding precursors to my culture?
A2: Yes, precursor feeding can be an effective strategy. Studies have shown that feeding free pseudouridine to a pumJ knockout mutant of Streptomyces sp. successfully rescued PUM production, indicating that the organism can efficiently take up and utilize externally supplied pseudouridine[2]. This suggests that supplementing the fermentation medium with pseudouridine could boost yields, especially if the native production of this precursor is a limiting factor.
Q3: My PUM yield is low when expressing the biosynthetic gene cluster in a heterologous host. What are the likely causes?
A3: Low yields in a heterologous host can stem from several factors. One major challenge is ensuring the efficient and coordinated expression of all the genes in the PUM biosynthetic gene cluster[4]. The metabolic burden on the host can also be a significant issue, diverting resources from essential cellular processes. Furthermore, the availability of precursors in the heterologous host might be limited. For instance, the enzyme PumH acts as a gatekeeper, directing uridine-based nucleotides into the PUM pathway, and its efficiency in a new host could be suboptimal[4].
Q4: I am observing the accumulation of an unexpected intermediate. How can I identify it and resolve the issue?
A4: The accumulation of an intermediate suggests a bottleneck in the biosynthetic pathway. The first step is to identify the compound using analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By comparing the mass of the accumulated intermediate to the masses of known intermediates in the PUM pathway, you can pinpoint the step that is being blocked[2]. For example, an accumulation of GAA (a precursor to the pseudouridine core) would suggest a problem with the subsequent enzyme, PumJ[1]. To resolve this, you can try to overexpress the enzyme immediately downstream of the accumulated intermediate to help drive the reaction forward.
Q5: How can I improve the production of pseudouridine, a key precursor for PUM, in a microbial host like E. coli?
A5: Metabolic engineering of E. coli has been shown to significantly increase pseudouridine yields. Key strategies include:
-
Blocking competing pathways: Knocking out genes like thrA and argF can prevent the diversion of precursors away from pyrimidine biosynthesis[6].
-
Enhancing pyrimidine biosynthesis: Deleting negative regulators such as pepA can boost the overall production of pyrimidines[6].
-
Screening for efficient enzymes: Co-expressing a pseudouridine-5'-phosphate glycosidase (psuG) and a phosphatase (like yjjG) is crucial for the final steps of pseudouridine synthesis. Screening different orthologs of these enzymes can identify the most efficient combination[6].
-
Preventing product catabolism: Deleting genes involved in pseudouridine breakdown, such as psuT, can further increase the final yield[6].
Quantitative Data on Yield Improvement
The following table summarizes quantitative data from studies aimed at improving the yield of pseudouridine, a direct precursor to this compound.
| Strain/Condition | Modification | Yield (mg/L) | Fold Increase | Reference |
| MG1655(pET30phoAECpsuG) | Base strain with initial pathway | ~29 | 1.0 | [6] |
| PSU3(pET30phoAECpsuG) | Knockout of thrA, argF, and pepA | 102.7 | ~3.5 | [6] |
| PSU3(pET30yjjGEcpsuG) | Optimized phosphatase (yjjG) | 403 | ~13.9 | [6] |
| Final Engineered Strain | Fed-batch fermentation | 7900 | ~272 | [6] |
Experimental Protocols
Protocol 1: Heterologous Expression of the PUM Biosynthetic Gene Cluster in Streptomyces coelicolor M1146
-
Vector Construction: The minimal PUM biosynthetic gene cluster is cloned into an integrative expression vector suitable for Streptomyces, such as a vector from the pSET152 series. The cluster should be placed under the control of a strong, inducible promoter like tipA.
-
Host Transformation: The resulting plasmid is introduced into S. coelicolor M1146 via protoplast transformation or intergeneric conjugation from E. coli.
-
Culture Conditions: Transformants are grown in a suitable production medium (e.g., TSB or R5A medium) at 30°C.
-
Induction: When the culture reaches the mid-exponential growth phase, expression of the PUM gene cluster is induced by adding the appropriate inducer (e.g., thiostrepton for the tipA promoter).
-
Extraction and Analysis: After a suitable production period (e.g., 5-7 days), the culture broth is harvested. The supernatant is extracted with a suitable organic solvent (e.g., butanol). The extract is then concentrated and analyzed for PUM production using HPLC-MS[4].
Protocol 2: Precursor Feeding to a pumJ Knockout Mutant of Streptomyces sp.
-
Strain: A pumJ knockout mutant of the PUM-producing Streptomyces sp. is used.
-
Culture: The mutant strain is cultivated in a production medium under conditions known to support PUM synthesis in the wild-type strain.
-
Precursor Feeding: A sterile stock solution of pseudouridine is added to the culture at the time of inoculation or at a specific point during growth. The final concentration of pseudouridine to be tested can range, for example, from 0.2 to 0.5 mg/mL[2].
-
Analysis: The culture is harvested after a set fermentation period. The broth is extracted, and the extract is analyzed by HPLC-MS to detect the presence of PUM and its intermediates, such as 5'-aminopseudouridine (APU) and Gln-APU[2]. A control culture without pseudouridine feeding should be run in parallel.
Visualizations
Caption: Proposed biosynthetic pathway of this compound (PUM).
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Stabilizing this compound: Synthesis, RNA Polymerase Inhibitory Activity, and Antibacterial Activity of Dipeptide-Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering of Escherichia coli for Efficient Production of Pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
avoiding high-temperature degradation of Pseudouridimycin in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the high-temperature degradation of Pseudouridimycin (PUM) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (PUM) degradation in experimental settings?
The principal degradation pathway for PUM at physiological pH is intramolecular guanidine-mediated hydroxamate bond scission.[1][2][3] This chemical liability is inherent to the PUM structure, where the N-terminal guanidine group facilitates the cleavage of the central hydroxamate bond. This decomposition occurs readily in aqueous buffers and most growth media.[1][3][4]
Q2: How stable is PUM in standard experimental conditions?
PUM is known to be relatively unstable in aqueous solutions. It undergoes decomposition in most growth media with a reported half-life of approximately 12 hours under standard incubation conditions (e.g., 37°C).[4][5] This inherent instability can significantly impact the reproducibility and interpretation of experimental results, particularly in prolonged assays.
Q3: Are there specific storage conditions recommended for PUM?
For long-term storage, PUM powder should be kept at -20°C, where it can be stable for up to three years. When in solvent, it is recommended to store stock solutions at -80°C for up to six months, or at -20°C for one month. For day-to-day use, preparing fresh solutions is highly advisable to minimize degradation.
Q4: Can high temperatures during my experiment lead to PUM degradation?
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of PUM in cellular or enzymatic assays.
Possible Cause: Degradation of PUM prior to or during the experiment.
Solutions:
-
Temperature Control:
-
Always thaw PUM stock solutions on ice.
-
Prepare dilutions in pre-chilled buffers and media.
-
If a heating step is unavoidable in your protocol, minimize the duration and temperature. Consider if a lower temperature for a slightly longer duration could achieve the same experimental goal without significantly degrading PUM.
-
For cell-based assays requiring incubation at 37°C, be mindful of the 12-hour half-life and design your experiment accordingly.[4] For longer incubation periods, consider replenishing with fresh PUM.
-
-
Solvent and Buffer Choice:
-
Prepare fresh PUM solutions for each experiment.
-
Avoid phosphate-containing media for dilutions if possible, as PUM has been noted to degrade in such media.[5]
-
Maintain a physiological pH (around 7.4), as the primary degradation pathway is pH-dependent.
-
-
Assay Duration:
-
For kinetic studies, favor shorter-duration assays like broth-microdilution growth-curve assays over longer endpoint assays (e.g., 16-24 hours) to get a more accurate assessment of PUM's activity.[5]
-
Quantitative Data on PUM Stability
While specific experimental data on the high-temperature degradation kinetics of PUM is limited, the following table provides an estimated stability profile based on its known half-life at 37°C and general principles of chemical kinetics. The degradation rate is expected to increase with temperature.
| Temperature (°C) | Expected PUM Stability | Recommended Maximum Exposure Time |
| 4 | High | < 24 hours in aqueous buffer |
| 25 (Room Temp) | Moderate | < 8 hours |
| 37 | Low (t½ ≈ 12h) | Minimize time; for long assays, replenish |
| > 50 | Very Low | Avoid exposure whenever possible |
Note: This table is an estimation to guide experimental design. Actual stability may vary depending on the specific buffer, pH, and presence of other reactive species.
Experimental Protocols
Protocol 1: Preparation of PUM Stock Solution
-
Equilibrate the vial of PUM powder to room temperature before opening to prevent condensation.
-
Dissolve the PUM powder in sterile, nuclease-free DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Dilutions for In Vitro Assays
-
Thaw a single-use aliquot of the 10 mM PUM stock solution on ice.
-
Use pre-chilled, sterile aqueous buffer (e.g., HEPES-based buffer, pH 7.4) or appropriate cell culture medium to prepare serial dilutions.
-
Perform dilutions immediately before adding to the assay plate.
-
Keep the diluted PUM solutions on ice until they are added to the experimental setup.
Visualizing PUM Degradation and Experimental Workflow
PUM Degradation Pathway
The following diagram illustrates the primary degradation pathway of this compound.
Caption: Primary degradation pathway of this compound.
Recommended Experimental Workflow to Minimize PUM Degradation
This diagram outlines a logical workflow for handling PUM in experiments to minimize temperature-induced degradation.
Caption: Workflow to minimize PUM degradation during experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilizing the Antibacterial Natural Product this compound - ChemistryViews [chemistryviews.org]
- 4. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
selecting appropriate growth-curve assays for accurate Pseudouridimycin efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing growth-curve assays to determine the efficacy of Pseudouridimycin (PUM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PUM) and what is its mechanism of action?
This compound is a novel nucleoside-analog antibiotic that inhibits bacterial RNA polymerase (RNAP).[1][2] It functions by binding to the RNAP NTP addition site, competing with UTP, which is essential for RNA synthesis.[1] This mechanism is distinct from other RNAP inhibitors like rifamycins.
Q2: Why are standard broth microdilution MIC assays not recommended for PUM?
Standard broth microdilution assays, which typically have an incubation period of 16-24 hours, can underestimate the efficacy of PUM.[1] This is due to the instability of PUM in most growth media, with a half-life of approximately 12 hours.[1] Over the course of a long incubation, the compound degrades, leading to an inaccurate (higher) Minimum Inhibitory Concentration (MIC) value.
Q3: What are the recommended assays for determining PUM efficacy?
Growth-curve assays with shorter run times are recommended to obtain a more accurate assessment of PUM's antibacterial activity.[1] These assays involve monitoring bacterial growth (e.g., by measuring optical density at 600 nm) at multiple time points over a shorter duration, allowing for the observation of the immediate effect of PUM before significant degradation occurs. Time-kill assays are also valuable for understanding the dynamics of bacterial killing over time.[3][4]
Q4: What are the reported MIC values for PUM against common bacterial strains?
The reported MIC values for PUM can vary depending on the bacterial species and the specific assay conditions. It is crucial to consider the assay duration and media composition when interpreting MIC data.
| Bacterial Species | Reported MIC Range (µg/mL) | Reference |
| Streptococcus spp. | 4 - 6 | [1][5][6] |
| Staphylococcus spp. | 4 - 16 | [1] |
| Enterococcus spp. | 4 - 16 | [1][2] |
| Moraxella catarrhalis | ~2 | [1] |
| Erythromycin-resistant S. pyogenes | 0.1 - 1 | [5][6] |
Troubleshooting Guide
Q5: My growth curves in the presence of PUM show initial inhibition followed by bacterial regrowth. What could be the cause?
This is a common observation when working with unstable compounds like PUM. The initial inhibition reflects the activity of the intact drug. As PUM degrades over time, its concentration falls below the effective level, allowing the surviving bacteria to resume growth.
To confirm if this is due to compound instability, you can:
-
Shorten the assay duration: Observe the growth curves over a shorter period (e.g., 6-8 hours) to focus on the initial inhibitory phase.
-
Perform a time-kill assay: This will more clearly show the initial killing phase and the point at which regrowth begins, correlating with the compound's half-life.[4]
Q6: I am observing a biphasic kill curve in my time-kill assay with PUM. What does this indicate?
A biphasic kill curve, characterized by an initial rapid decline in bacterial viability followed by a slower killing rate or a plateau, can suggest the presence of a subpopulation of persister cells. These cells are phenotypically tolerant to the antibiotic and are not killed as effectively as the majority of the bacterial population.
Q7: My MIC values for PUM are inconsistent, especially for Staphylococcus and Enterococcus species. Why is this happening?
The antibacterial activity of PUM against Staphylococcus and Enterococcus spp. has been reported to be dependent on the growth medium, specifically whether fresh or aged Mueller-Hinton II broth is used.[1] It is speculated that components like pyrimidine nucleosides or nucleotides in fresh medium might competitively interfere with PUM uptake.[1]
To improve consistency:
-
Standardize your media preparation: Use the same batch and age of media for all related experiments.
-
Document media details: Record the type, brand, and preparation date of your media in your experimental notes.
Q8: I am concerned about the "inoculum effect" in my PUM assays. How can I mitigate this?
The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial density. This can be a factor for some antibiotics.
To address this:
-
Standardize your inoculum preparation: Always prepare your bacterial inoculum to a consistent and standardized density (e.g., using a McFarland standard) as per established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Report the inoculum density: Clearly state the inoculum density used in your experiments when reporting your results.
Experimental Protocols
Modified Broth Microdilution for MIC Determination (Shorter Incubation)
This protocol is adapted for the unstable nature of this compound.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
This compound (PUM) stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial two-fold dilutions of PUM in the broth medium directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[7]
-
Inoculate each well (except for sterility controls) with the bacterial suspension.
-
Incubate the plate at the appropriate temperature for a reduced duration of 6-8 hours .
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is the lowest concentration of PUM that shows significant inhibition of bacterial growth compared to the growth control.
Time-Kill Assay Protocol
This assay helps to understand the bactericidal or bacteriostatic effect of PUM over time.
Materials:
-
Flasks or tubes for bacterial culture
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
This compound (PUM) at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Prepare flasks containing broth with the desired concentrations of PUM and a growth control flask without the antibiotic.
-
Inoculate each flask with a standardized bacterial suspension.
-
Incubate the flasks under appropriate conditions.
-
At various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL versus time for each PUM concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.[3]
Visualizations
Caption: Workflow for PUM Growth-Curve and Time-Kill Assays.
Caption: Troubleshooting Logic for PUM Efficacy Assays.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. actascientific.com [actascientific.com]
- 5. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pseudouridimycin vs. Rifampicin: A Comparative Guide to their Mechanisms of Action Against Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antibiotics to combat rising antimicrobial resistance has intensified research into new therapeutic agents and their mechanisms of action. This guide provides a detailed, objective comparison of pseudouridimycin (PUM), a promising novel antibiotic, and rifampicin, a long-established first-line antitubercular drug. Both agents target the essential bacterial enzyme, RNA polymerase (RNAP), but through distinct mechanisms, leading to significant differences in their activity, resistance profiles, and potential for future drug development.
At a Glance: Key Differences in Mechanism and Performance
| Feature | This compound (PUM) | Rifampicin (Rifampin) |
| Target Site on RNAP | Nucleoside Triphosphate (NTP) addition site (active center)[1][2] | Allosteric site on the β-subunit, within the DNA/RNA channel[3][4][5][6] |
| Mechanism of Inhibition | Competitive inhibitor of Uridine Triphosphate (UTP)[1] | Sterically blocks the path of the elongating RNA transcript after 2-3 nucleotides[3][4] |
| Class | Peptidyl-nucleoside analogue[1][2] | Ansamycin |
| Cross-Resistance | No cross-resistance with rifampicin[1][7] | No cross-resistance with this compound[1][7] |
| Frequency of Resistance | ~10-fold lower than rifampicin[1] | Higher frequency due to multiple possible resistance mutations[8] |
In-Depth Mechanism of Action
The fundamental difference between this compound and rifampicin lies in their distinct binding sites and inhibitory mechanisms on bacterial RNA polymerase.
This compound (PUM): A Competitive Inhibitor at the Active Site
This compound acts as a nucleoside-analogue inhibitor, directly competing with the natural substrate, UTP, for binding to the NTP addition site within the RNAP active center.[1][2] By occupying this critical site, PUM effectively prevents the incorporation of UTP into the growing RNA chain, thereby halting transcription.[1] This mechanism is highly specific, and mutations that could confer resistance to PUM are limited, as any significant alteration to the highly conserved NTP binding site would likely compromise the essential function of RNAP, leading to bacterial cell death. This inherent constraint is believed to be the primary reason for the observed low frequency of resistance to PUM.[1]
Rifampicin: An Allosteric Inhibitor of RNA Elongation
In contrast, rifampicin binds to a pocket on the β-subunit of RNAP, which is spatially distinct from the active site.[3][4][5][6] This binding site is located within the path of the elongating RNA transcript. Rifampicin does not prevent the initiation of transcription but instead acts as a steric blockade, physically obstructing the extension of the RNA chain beyond a length of 2-3 nucleotides.[3][4] This leads to the accumulation of abortive short transcripts and ultimately halts protein synthesis. Resistance to rifampicin typically arises from mutations in the rpoB gene, which encodes the β-subunit, altering the rifampicin binding site and reducing its affinity for the drug.[8]
Visualizing the Mechanisms of Action
Caption: this compound competitively inhibits UTP binding at the RNAP active site.
Caption: Rifampicin sterically blocks the path of the elongating RNA transcript.
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data for this compound and rifampicin against various bacterial species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Antibiotic | Organism | IC50 (µM) | MIC (µg/mL) | Reference |
| This compound | E. coli RNAP | ~0.1 | - | [1] |
| Streptococcus pyogenes | - | 4 - 6 | [1][2] | |
| Macrolide-resistant S. pyogenes | - | 0.1 - 1 | [2] | |
| Moraxella catarrhalis | - | ~2 | [1] | |
| Rifampicin | E. coli RNAP | ~0.02 | - | [8] |
| Wild-type Cutibacterium | - | 0.003 (modal) | [9] | |
| Mycobacterium tuberculosis H37Rv | - | 0.0625 | [10] | |
| Mycobacterium smegmatis mc2 155 | - | 0.0625 | [10] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and rifampicin.
In Vitro Transcription Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of RNA polymerase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an antibiotic against bacterial RNA polymerase.
General Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture contains purified bacterial RNA polymerase holoenzyme, a DNA template containing a specific promoter, and a buffer solution with essential salts and cofactors.
-
Inhibitor Addition: The antibiotic (e.g., this compound or rifampicin) is added to the reaction mixture at varying concentrations.
-
Transcription Initiation: The transcription reaction is initiated by the addition of a mixture of nucleotide triphosphates (NTPs: ATP, GTP, CTP, and UTP), with one of the NTPs being radioactively or fluorescently labeled for detection.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing EDTA and formamide).
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of full-length RNA transcript produced at each inhibitor concentration is quantified using phosphorimaging or fluorescence scanning.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for determining the IC50 of an RNAP inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Objective: To determine the in vitro potency of an antibiotic against a specific bacterial strain.
General Protocol (Broth Microdilution Method):
-
Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).
Frequency of Resistance Determination
This assay measures the rate at which spontaneous mutations conferring resistance to an antibiotic arise in a bacterial population.
Objective: To compare the propensity of bacteria to develop resistance to different antibiotics.
General Protocol:
-
Bacterial Culture Preparation: A large population of the test bacterium is grown in a liquid culture to a high cell density.
-
Plating on Selective and Non-selective Media: A known number of bacterial cells are plated onto agar plates containing a high concentration of the antibiotic (selective medium) and onto antibiotic-free plates (non-selective medium).
-
Incubation: The plates are incubated until colonies are visible.
-
Colony Counting: The number of colonies on both the selective and non-selective plates is counted.
-
Frequency Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies (from the selective plates) by the total number of viable cells (from the non-selective plates).
Conclusion
This compound and rifampicin, while both targeting the essential process of bacterial transcription, represent two distinct classes of RNA polymerase inhibitors. This compound's unique mechanism of competitive inhibition at the highly conserved active site offers a significant advantage in terms of a lower propensity for resistance development, a critical attribute in the current landscape of antimicrobial resistance. The lack of cross-resistance between these two drugs also suggests potential for their use in combination therapies. Further research, including detailed kinetic studies and in vivo efficacy evaluations against a broader range of pathogens, will be crucial in fully elucidating the therapeutic potential of this compound and its derivatives as next-generation antibiotics. This comparative guide provides a foundational understanding for researchers and drug development professionals engaged in the vital work of discovering and developing new treatments to combat bacterial infections.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Pseudouridimycin and Fidaxomicin: Novel Inhibitors of Bacterial RNA Polymerase
In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. This guide provides a detailed comparative analysis of two such promising agents: Pseudouridimycin (PUM) and fidaxomicin. Both drugs target the essential bacterial enzyme RNA polymerase (RNAP), yet they exhibit distinct mechanisms, antibacterial spectra, and clinical applications. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Mechanism of Action: Distinct Approaches to RNAP Inhibition
Both this compound and fidaxomicin owe their antibacterial effects to the inhibition of bacterial RNA polymerase, a crucial enzyme for gene transcription. However, they target different steps in the transcription process, leading to their unique properties.
This compound (PUM) is a nucleoside-analogue inhibitor.[1][2][3] It mimics the natural nucleoside uridine, allowing it to bind to the nucleotide-addition site of the RNAP.[1][4][5] Once incorporated, PUM effectively terminates RNA chain elongation. This novel mechanism of action contributes to its broad-spectrum activity and low frequency of resistance development.[1][2] The selectivity of PUM for bacterial RNAP over human RNAP is attributed to its side chain, which binds to a region conserved in bacteria but not in humans.[2][6][7]
Fidaxomicin , a macrocyclic antibiotic, also inhibits RNAP but at the initiation stage of transcription.[8][9][10] It binds to the RNAP-DNA complex and prevents the initial separation of DNA strands, a critical step for the formation of the open promoter complex.[9][11][12] This mechanism is distinct from other RNAP inhibitors like rifamycins.[9][10] Fidaxomicin's unique target site on the σ subunit of RNAP may contribute to its narrow spectrum of activity.[10]
Diagram: Mechanism of Action of this compound
Caption: this compound competes with UTP for the RNAP nucleotide addition site, leading to premature termination of RNA synthesis.
Diagram: Mechanism of Action of Fidaxomicin
Caption: Fidaxomicin binds to the RNAP-DNA complex, preventing the DNA strand separation required for transcription initiation.
Comparative Antibacterial Spectrum
The differing mechanisms of action of this compound and fidaxomicin are reflected in their distinct antibacterial spectra.
This compound exhibits broad-spectrum activity against a range of Gram-positive and some Gram-negative bacteria.[6] It is potent against various drug-sensitive and drug-resistant strains of Streptococcus, Staphylococcus, and Enterococcus species.[1] Notably, it shows activity against multi-drug-resistant pathogens, making it a candidate for treating difficult infections.[13]
Fidaxomicin , in contrast, has a narrow spectrum of activity, primarily targeting the Gram-positive anaerobe Clostridioides difficile.[8][14] This targeted approach is advantageous for treating C. difficile infection (CDI) as it minimizes disruption to the normal gut microbiota, a key factor in preventing CDI recurrence.[15][16] It has little to no activity against Gram-negative bacteria and most other commensal gut anaerobes.[17]
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | This compound MIC (µg/mL) | Fidaxomicin MIC (µg/mL) |
| Streptococcus pyogenes | 4 - 6[1][6] | >128 |
| Streptococcus pneumoniae | 4 - 6[1] | >128 |
| Staphylococcus aureus (including MRSA) | 4 - 16[1] | >128 |
| Enterococcus faecalis (including VRE) | 4 - 16[1] | >128 |
| Moraxella catarrhalis | ~2[1] | Not widely reported |
| Clostridioides difficile | Not widely reported | ≤0.001 - 1 (MIC90: 0.125 - 0.5)[16][17][18] |
Clinical Efficacy and Development Stage
This compound is in the preclinical stages of development. In vivo studies have shown its efficacy in a mouse model of Streptococcus pyogenes peritonitis, demonstrating its potential for treating systemic infections.[1][6] Further clinical trials are necessary to establish its safety and efficacy in humans.
Fidaxomicin is an approved drug for the treatment of C. difficile-associated diarrhea in adults and pediatric patients.[14] Numerous clinical trials have demonstrated its non-inferiority to vancomycin in terms of clinical cure rates for CDI.[8][15] A significant advantage of fidaxomicin is its superiority in reducing the rate of CDI recurrence compared to vancomycin.[8][15][16][19]
Table 2: Clinical Trial Highlights for Fidaxomicin in CDI Treatment
| Parameter | Fidaxomicin | Vancomycin |
| Dosage | 200 mg orally twice daily for 10 days[15][20] | 125 mg orally four times daily for 10 days[15][20] |
| Clinical Cure Rate | Non-inferior to vancomycin[8] | Standard of care |
| CDI Recurrence Rate | Significantly lower than vancomycin[8][15][16] | Higher than fidaxomicin |
| Sustained Clinical Cure | Superior to vancomycin[8][19] | Lower than fidaxomicin |
Experimental Protocols
Reproducibility and standardization are critical in antimicrobial research. Below are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial stock solution
-
Sterile diluent (e.g., broth or saline)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow the test bacterium to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a known cell density.[21] Dilute the culture to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[22]
-
Prepare Antimicrobial Dilutions: Perform a serial two-fold dilution of the antimicrobial stock solution in the microtiter plate wells using the appropriate broth.[21][22] This creates a range of concentrations to be tested.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.[21][22] Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).[21]
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.[21][23]
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density with a microplate reader.[21][23][24]
Diagram: Experimental Workflow for MIC Determination
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Time-Kill Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial agent at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Prepare Inoculum: Grow the bacterial culture to the early to mid-logarithmic phase of growth. Dilute to a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Exposure: Add the antimicrobial agent at the desired concentrations to flasks containing the bacterial inoculum.[25] Include a growth control flask without any antibiotic.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[26][27]
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate the dilutions onto agar plates.[28]
-
Incubation and Counting: Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.[28]
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration and the growth control.[26] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[26]
Summary and Future Perspectives
This compound and fidaxomicin represent two distinct and valuable additions to the antibiotic pipeline.
This compound , with its novel mechanism and broad-spectrum activity against resistant pathogens, holds significant promise as a future therapeutic for a variety of bacterial infections. Its development is still in the early stages, but the initial data are encouraging.
Fidaxomicin has already made a significant impact on the management of C. difficile infection. Its narrow spectrum and ability to reduce recurrence rates highlight the benefits of targeted antimicrobial therapy.
The continued exploration of novel antimicrobial agents like PUM and the strategic use of targeted therapies like fidaxomicin will be crucial in addressing the growing challenge of antimicrobial resistance.
Diagram: Comparative Analysis Logic
Caption: Logical flow of the comparative analysis between this compound and fidaxomicin.
References
- 1. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial … [ouci.dntb.gov.ua]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fidaxomicin - the new drug for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Fidaxomicin: A novel agent for the treatment of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fidaxomicin Is an Inhibitor of the Initiation of Bacterial RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Fidaxomicin vs Vancomycin for C. diff Infection · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Fidaxomicin for the Treatment of Clostridioides difficile Infection in Adult Patients: An Update on Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities of Fidaxomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.st [2024.sci-hub.st]
- 19. hcplive.com [hcplive.com]
- 20. Use of Fidaxomicin Compared to Vancomycin for Decolonization of C. Difficile in Patients With Inflammatory Bowel Disease | MedPath [trial.medpath.com]
- 21. m.youtube.com [m.youtube.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. DSpace [helda.helsinki.fi]
- 26. researchgate.net [researchgate.net]
- 27. actascientific.com [actascientific.com]
- 28. nelsonlabs.com [nelsonlabs.com]
Pseudouridimycin: A Comparative Analysis of Cross-Resistance with Other RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A critical strategy in overcoming this challenge is the development of new antibiotics with novel mechanisms of action that are not susceptible to existing resistance pathways. Pseudouridimycin (PUM) is a recently discovered nucleoside-analog inhibitor that targets bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[1][2][3] PUM has demonstrated potent antibacterial activity against a wide range of pathogens, including multidrug-resistant strains.[2][4] A key aspect of its potential clinical utility is its cross-resistance profile with other RNAP inhibitors. This guide provides an objective comparison of PUM's performance against other RNAP inhibitors, supported by experimental data, to elucidate its unique properties and therapeutic promise.
Mechanism of Action: A Unique Binding Site
This compound functions by inhibiting bacterial RNAP, but its mechanism is distinct from other well-known inhibitors.[2][3][5] PUM acts as a nucleoside-analog inhibitor, competing with uridine triphosphate (UTP) for binding to the nucleotide triphosphate (NTP) addition site (also known as the i+1 site) of the RNAP active center.[1][5][6] By occupying this site, PUM directly blocks the addition of nucleotides to the growing RNA chain, thereby halting transcription.[5]
This mechanism contrasts sharply with other classes of RNAP inhibitors:
-
Rifamycins (e.g., Rifampicin): Bind to a site on the RNAP β subunit deep within the DNA/RNA channel, sterically blocking the path of the elongating RNA transcript.[7][8]
-
Lipiarmycins (e.g., Fidaxomicin): Target the "switch region" of RNAP, interfering with the conformational changes required for the enzyme to open and close around the DNA template.[2]
-
Streptolydigin: Binds to a site that overlaps with the NTP binding site but functions by preventing the conformational changes in the enzyme's trigger loop/bridge helix, which are essential for catalysis.[7]
The distinct binding site of PUM is fundamental to its low potential for cross-resistance with these other inhibitor classes.[5][6]
Caption: Binding sites of PUM and other RNAP inhibitors.
Cross-Resistance Profile
A significant advantage of this compound is its lack of cross-resistance with clinically relevant RNAP inhibitors.[1][2][6] This is a direct consequence of its unique binding site and mechanism of action.[5] Strains that have developed resistance to rifampicin, for example, through mutations in the rifampicin-binding pocket, remain fully susceptible to PUM.[6]
| RNAP Inhibitor | Mechanism Class | Binding Site on RNAP | Cross-Resistance with PUM | Reference |
| Rifampicin (RIF) | Rifamycin | β subunit, DNA/RNA channel | No | [5][6] |
| Fidaxomicin (FDX) | Lipiarmycin | Switch Region | No | [5][9] |
| Streptolydigin (STL) | β/β' subunits, near active center | No | [5] | |
| Myxopyronin | Switch Region | No | [5] | |
| GE23077 | Peptide | Active Center (i and i+1 sites) | Partial | [5][6] |
Notably, PUM does exhibit partial cross-resistance with GE23077, another RNAP inhibitor. This is because the binding target of GE23077 partially overlaps with the NTP addition site where PUM binds.[5][6]
Quantitative Performance Data
Minimum Inhibitory Concentration (MIC) data underscores PUM's efficacy against a variety of bacterial species, including those resistant to other antibiotics.
| Bacterial Species | Resistance Profile | PUM MIC (µg/mL) | Reference |
| Streptococcus pyogenes | Drug-Sensitive | 4 - 6 | [1][2] |
| Streptococcus pyogenes | Macrolide-Resistant | 0.1 - 1 | [1][2] |
| Streptococcus spp. | Multi-Drug-Resistant | 4 - 6 | [2][10] |
| Staphylococcus spp. | Drug-Sensitive/Resistant | 4 - 16 | [5] |
| Enterococcus spp. | Drug-Sensitive/Resistant | 4 - 16 | [5] |
| Moraxella catarrhalis | - | ~2 | [5] |
Note: PUM activity can be medium-dependent, and its stability in growth media (half-life of ~12 hours) can lead to underestimation of its potency in standard 16-24 hour broth microdilution assays.[5]
Spontaneous Resistance Frequency
Another critical parameter in antibiotic development is the rate at which bacteria spontaneously develop resistance. Experimental data shows that PUM has a spontaneous resistance rate that is approximately an order of magnitude lower than that of rifampicin.[5][6] This is attributed to the fact that PUM's binding site involves highly conserved and functionally critical residues of the RNAP active center.[5][6] Mutations in these residues are more likely to be detrimental to the enzyme's essential function, resulting in non-viable mutants.[6]
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) and Cross-Resistance
The assessment of an antibiotic's efficacy and its cross-resistance profile typically involves standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution: This is the gold standard method for determining MIC.[11]
-
A two-fold serial dilution of the antibiotic (e.g., PUM) is prepared in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).[2]
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). The panel should include both wild-type strains and strains with known resistance to other RNAP inhibitors (e.g., a rifampicin-resistant strain).
-
Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Lack of cross-resistance is demonstrated if the MIC of the new agent (PUM) is the same or very similar for both the susceptible and the resistant strain.
-
-
Selection of Resistant Mutants: To determine resistance frequency, a large population of susceptible bacteria (e.g., 10^9 to 10^10 CFU) is plated onto agar containing the antibiotic at a concentration several times higher than the MIC. The number of colonies that grow after incubation is used to calculate the frequency of spontaneous resistance.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing antibiotic cross-resistance.
Conclusion
This compound represents a promising development in the fight against antimicrobial resistance. Its novel mechanism of action, centered on competitive inhibition of the highly conserved NTP addition site in bacterial RNAP, distinguishes it from existing inhibitor classes. The available data robustly demonstrates a lack of cross-resistance with major RNAP inhibitors like rifampicin and fidaxomicin.[5][9] This, combined with a significantly lower frequency of spontaneous resistance, positions PUM as a valuable lead compound for developing new antibacterial agents effective against drug-resistant pathogens. Further research and clinical development are warranted to fully realize its therapeutic potential.
References
- 1. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of the this compound Biosynthetic Pathway Provides Insights into the Formation of C-nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
validating the low resistance frequency of Pseudouridimycin
A Comparative Analysis of Spontaneous Resistance Frequency
For researchers, scientists, and drug development professionals engaged in the critical battle against antimicrobial resistance, the emergence of novel antibiotic candidates with a low propensity for resistance development is of paramount importance. Pseudouridimycin (PUM), a nucleoside-analog inhibitor of bacterial RNA polymerase (RNAP), has garnered significant attention for its potent antibacterial activity and, most notably, its reported low frequency of spontaneous resistance. This guide provides an objective comparison of the spontaneous resistance frequency of this compound with other clinically relevant antibiotics, supported by experimental data and detailed methodologies.
Low Spontaneous Resistance Frequency: A Key Advantage
This compound distinguishes itself by exhibiting a spontaneous resistance rate that is approximately an order of magnitude lower than that of rifampin, a widely used RNAP inhibitor.[1][2][3] This inherently low resistance profile is a crucial attribute in the development of durable antimicrobial therapies. The molecular basis for this advantage lies in its unique mechanism of action. PUM targets the highly conserved nucleotide addition site of bacterial RNAP.[3] Most of the amino acid residues that PUM interacts with are essential for the fundamental function of RNAP, meaning that mutations in these positions are often detrimental to the bacteria, thus limiting the emergence of viable resistant strains.[1]
Comparative Analysis of Spontaneous Resistance Frequencies
To contextualize the low resistance frequency of this compound, the following table summarizes the spontaneous resistance frequencies of various antibiotics against Staphylococcus aureus, a clinically significant pathogen known for its ability to develop resistance.
| Antibiotic | Target | Spontaneous Resistance Frequency (vs. S. aureus) |
| This compound (PUM) | RNA Polymerase (RNAP) | ~10-9 (estimated as 10-fold lower than Rifampin)[1][2][3] |
| Rifampin | RNA Polymerase (RNAP) | ~10-8[4] |
| Fidaxomicin | RNA Polymerase (RNAP) | <1.4 x 10-9 (vs. C. difficile) |
| Linezolid | 50S Ribosomal Subunit | <1 x 10-11 |
| Daptomycin | Cell Membrane | <10-10 |
| Vancomycin | Cell Wall Synthesis | ~10-6 (for emergence of hetero-resistance) |
Note: The spontaneous resistance frequency can vary depending on the bacterial strain, experimental conditions, and the specific concentration of the antibiotic used for selection.
Experimental Protocol: Determination of Spontaneous Resistance Frequency
The following is a generalized protocol for determining the spontaneous single-step resistance frequency of an antibiotic against a bacterial strain, such as Staphylococcus aureus.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., S. aureus) is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).
- The culture is incubated overnight at 37°C with shaking to reach the stationary phase.
- The bacterial concentration (Colony Forming Units per milliliter, CFU/mL) is determined by serial dilution and plating on antibiotic-free agar plates.
2. Selection of Resistant Mutants:
- A large number of bacterial cells (typically >109 CFU) from the overnight culture are plated onto agar plates containing the test antibiotic at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC), commonly 4x or 8x MIC.
- The plates are incubated at 37°C for 48-72 hours.
3. Enumeration and Calculation:
- The number of colonies that grow on the antibiotic-containing plates are counted. These represent the spontaneous resistant mutants.
- The total number of viable cells plated is calculated from the initial bacterial concentration and the volume plated.
- The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
4. Confirmation of Resistance:
- Resistant colonies are picked and sub-cultured on fresh antibiotic-containing agar to confirm the stability of the resistant phenotype.
- The MIC of the antibiotic for the resistant mutants is determined and compared to the MIC for the original, susceptible strain.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for determining resistance frequency.
Caption: Mechanism of Action of this compound (PUM) vs. Rifampin.
References
- 1. Researchers discover new antibiotic effective against drug-resistant bacteria | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Pseudouridimycin and Myxopyronin: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the exploration of novel antibiotics with unique mechanisms of action is paramount. This guide provides a detailed comparison of two such promising candidates: Pseudouridimycin (PUM) and myxopyronin. Both compounds target the essential bacterial enzyme, RNA polymerase (RNAP), but through distinct mechanisms, offering potential avenues to combat drug-resistant pathogens. This document summarizes their efficacy based on available experimental data, details the methodologies of key experiments, and provides visual representations of their mechanisms and experimental workflows.
Executive Summary
This compound and myxopyronin are both potent inhibitors of bacterial RNA polymerase, a well-established target for antibacterial drugs. However, they exhibit significant differences in their spectrum of activity, in vivo efficacy, and propensity for resistance development.
This compound (PUM) is a nucleoside-analog inhibitor that demonstrates broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.[1][2] A key advantage of PUM is its lower frequency of resistance development compared to other RNAP inhibitors like rifampicin.[3] Furthermore, it has shown efficacy in in vivo models, suggesting its potential for clinical development.[1][2]
Myxopyronin , an α-pyrone antibiotic, also inhibits bacterial RNAP but at a different site than PUM and rifamycins.[4] While it displays activity against Gram-positive bacteria, its in vivo efficacy is significantly hampered by high serum protein binding.[5][6] This characteristic poses a substantial challenge for its development as a systemic antibacterial agent.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of this compound and myxopyronin.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (µM) |
| This compound | Bacterial RNA Polymerase | ~0.1[1][2] |
| Myxopyronin B | Bacterial RNA Polymerase | Not explicitly stated in provided search results |
Table 2: Minimum Inhibitory Concentrations (MICs) Against Selected Bacterial Strains (µg/mL)
| Bacterial Strain | This compound (PUM) | Myxopyronin |
| Streptococcus pyogenes | 4-6[1][2][3] | Data not available in a directly comparable format |
| Streptococcus spp. (drug-sensitive and resistant) | 4-6[3] | Data not available in a directly comparable format |
| Staphylococcus aureus | Data not available in a directly comparable format | 0.5-1.0[5] |
| Gram-positive bacteria (general) | Broad activity | Good activity[7] |
| Gram-negative bacteria (general) | Some activity[1][2] | Limited activity[7] |
| Moraxella catarrhalis | ~2[2] | Data not available in a directly comparable format |
| Escherichia coli | Data not available in a directly comparable format | >100[7] |
Note: Direct head-to-head comparative MIC data against a broad panel of pathogens is limited in the available literature, making a comprehensive side-by-side comparison challenging.
Table 3: In Vivo Efficacy and Pharmacokinetic Properties
| Compound | Animal Model | Efficacy | Key Pharmacokinetic Parameter |
| This compound | Mouse model of purulent streptococcal peritonitis | Effective in clearing infection[1][2][3] | Not specified |
| Myxopyronin B | Mouse infection model | Lacks in vivo efficacy[5] | High serum protein binding (99.5%)[5][6] |
Experimental Protocols
This section provides a detailed look at the methodologies used in the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
General Protocol (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: The antibiotics (this compound or myxopyronin) are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
For specific details on the protocols used for PUM and myxopyronin, refer to the original research publications.
In Vivo Mouse Peritonitis Model (for this compound)
Objective: To evaluate the in vivo efficacy of an antibiotic in a mouse model of systemic infection.
General Protocol:
-
Animal Model: Female ICR mice are commonly used.
-
Induction of Peritonitis: Mice are infected via intraperitoneal injection with a lethal dose of a virulent bacterial strain, such as Streptococcus pyogenes. The inoculum is typically suspended in a solution like saline with 5% mucin to enhance virulence.
-
Treatment: At a specified time post-infection (e.g., 1 hour), the mice are treated with the antibiotic (e.g., this compound) via a systemic route (e.g., intravenous or subcutaneous injection). A control group receives a vehicle solution.
-
Monitoring: The survival of the mice is monitored over a set period (e.g., 7-10 days).
-
Endpoint: The efficacy of the antibiotic is determined by the survival rate of the treated mice compared to the control group. The 50% effective dose (ED₅₀) can also be calculated.
Serum Protein Binding Assay (for Myxopyronin)
Objective: To determine the extent to which a drug binds to proteins in the serum.
Protocol (Ultracentrifugation-based method):
-
Incubation: The test compound (myxopyronin) is incubated with human serum at a specific concentration and temperature (e.g., 37°C).
-
Ultracentrifugation: The serum-drug mixture is subjected to high-speed centrifugation (e.g., 100,000 x g) for a sufficient duration to pellet the protein-bound drug.
-
Separation and Quantification: The supernatant, containing the free (unbound) fraction of the drug, is carefully collected. The concentration of the drug in the supernatant is then quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The percentage of protein binding is calculated by comparing the concentration of the free drug to the total drug concentration initially added to the serum.
In Vitro Transcription Inhibition Assay
Objective: To measure the ability of a compound to inhibit the activity of bacterial RNA polymerase.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the following components in a suitable buffer:
-
Bacterial RNA polymerase holoenzyme.
-
A DNA template containing a promoter sequence.
-
Ribonucleoside triphosphates (rNTPs), including one that is radioactively or fluorescently labeled.
-
The inhibitor compound (this compound or myxopyronin) at various concentrations.
-
-
Incubation: The reaction is incubated at 37°C to allow for transcription to occur.
-
Termination: The reaction is stopped, and the newly synthesized RNA transcripts are separated by gel electrophoresis.
-
Detection and Quantification: The labeled RNA transcripts are visualized and quantified using an appropriate detection method (e.g., autoradiography or fluorescence imaging).
-
IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in RNA synthesis (IC₅₀) is determined by plotting the amount of transcript produced against the inhibitor concentration.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and a general experimental workflow.
Caption: Mechanisms of action for this compound and Myxopyronin.
Caption: General experimental workflow for efficacy comparison.
Conclusion
This compound and myxopyronin both represent intriguing starting points for the development of new antibiotics targeting bacterial RNA polymerase. This compound, with its broad-spectrum activity, in vivo efficacy, and lower propensity for resistance, appears to be a more promising clinical candidate. In contrast, the significant challenge of high serum protein binding for myxopyronin currently limits its potential as a systemic therapeutic, although it may still hold value as a lead compound for further chemical modification or for topical applications. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to address the critical need for new antimicrobial agents.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Potent Nucleoside Inhibitor of the RNA Polymerase Beta Prime Subunit of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biostate.ai [biostate.ai]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the activity of the RNA polymerase inhibitor myxopyronin B against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pseudouridimycin
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step information for the proper disposal of Pseudouridimycin (PUM), a novel nucleoside-analog antibiotic. Adherence to these procedures is vital for maintaining laboratory safety, protecting the environment, and complying with regulatory standards.
I. Understanding this compound: Key Characteristics
This compound is a potent inhibitor of bacterial RNA polymerase, effective against a range of bacteria.[1] Its unique mode of action and chemical structure necessitate careful handling and disposal. Below is a summary of its key characteristics.
| Characteristic | Description | Source |
| Compound Type | Peptidyl-nucleoside antibiotic, C-nucleoside analogue. | [1][2] |
| Mechanism of Action | Selectively inhibits bacterial RNA polymerase (RNAP). | [1][2] |
| Biological Activity | Effective against both Gram-positive and Gram-negative bacteria. | [1] |
| Known Hazards | Specific hazard data for this compound is not readily available in the public domain. As with any investigational compound, it should be handled as potentially hazardous. | |
| Environmental Impact | As an antibiotic, improper disposal can contribute to the development of antimicrobial resistance and have adverse effects on aquatic ecosystems. | [3] |
II. Core Disposal Principle: Treat as Hazardous Chemical Waste
Given the lack of specific degradation and disposal data, all materials contaminated with this compound, including stock solutions, used media, and contaminated labware, should be treated as hazardous chemical waste.[3] Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[4]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste contaminated with this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (inspect for integrity before use)[5]
-
Laboratory coat
Step 2: Segregation of Waste
Properly segregate waste streams to ensure safe and compliant disposal.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and bench paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Step 3: Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazards associated with the waste (e.g., "Chemical Waste," "Biohazard" if applicable)
-
The accumulation start date
-
The laboratory or department of origin
Step 4: Storage of Waste
Store waste containers in a designated, secure secondary containment area away from general laboratory traffic. Ensure the storage area is well-ventilated and that the containers are kept closed except when adding waste.[5]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3] Follow all institutional procedures for waste manifest and pickup requests. Disposal must be conducted by a licensed and approved waste disposal facility.[5][6]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
V. Decontamination Procedures
For spills or routine cleaning of surfaces and equipment contaminated with this compound, follow these steps:
-
Contain the Spill: If a spill occurs, restrict access to the area. For small spills, absorb the material with a chemical absorbent pad or material.
-
Decontaminate: Clean the affected area with a suitable laboratory disinfectant or cleaning agent. Consult the Safety Data Sheet (SDS) for compatible cleaning agents. If an SDS is not available, a broad-spectrum decontaminating agent is recommended.
-
Dispose of Cleaning Materials: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as hazardous solid waste.
VI. Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all local, state, and federal regulations regarding the disposal of chemical and hazardous waste. Always consult your institution's specific guidelines and your local regulatory agencies for the most current requirements.
By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem from the potential impacts of pharmaceutical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. nems.nih.gov [nems.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Research: A Comprehensive Guide to Handling Pseudouridimycin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Pseudouridimycin (PUM), a novel nucleoside analog antibiotic. Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on the known chemical properties of PUM, general safety protocols for handling nucleoside analogs, and standard laboratory best practices.
This compound is an experimental antibiotic that selectively inhibits bacterial RNA polymerase.[1][2] While it shows promise in combating drug-resistant bacteria, its handling requires stringent adherence to safety protocols to minimize potential risks to laboratory personnel and the environment.
I. Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not publicly available, its classification as a nucleoside analog warrants a cautious approach. Nucleoside analogs can potentially interfere with cellular processes. The primary known hazard associated with PUM is its chemical instability.
Chemical Stability: this compound undergoes rapid decomposition in buffered aqueous solutions, particularly at physiological pH.[3][4] The principal degradation pathway involves guanidine-mediated hydroxamate bond scission.[4] This instability underscores the importance of proper storage and handling to ensure the compound's integrity and to avoid the generation of unknown degradation products.
Biological Activity: PUM is a potent inhibitor of bacterial RNA polymerase.[2] While it exhibits selectivity for bacterial over human polymerases, the potential for off-target effects in humans cannot be entirely dismissed without specific toxicity studies.[5]
II. Personal Protective Equipment (PPE)
Adherence to a strict PPE regimen is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in solid (lyophilized powder) or liquid form.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles providing a complete seal around the eyes. |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashes. | |
| Hand Protection | Disposable Nitrile Gloves | Powder-free. Change immediately if contaminated. Do not wear outside the laboratory. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length. |
| Respiratory Protection | N95 or higher Respirator | Recommended when handling the powdered form to prevent inhalation. |
This PPE guidance is based on general laboratory safety protocols.[6][7]
III. Operational Plan: Step-by-Step Handling Procedures
A. Reconstitution of Lyophilized Powder
-
Preparation: Work within a certified chemical fume hood or a biological safety cabinet. Ensure all necessary equipment (calibrated pipettes, sterile microcentrifuge tubes, appropriate solvent) is within reach.
-
Equilibration: Allow the vial of lyophilized PUM to equilibrate to room temperature before opening to prevent condensation.
-
Opening the Vial: Carefully remove the cap, avoiding the generation of dust.
-
Solvent Addition: Add the appropriate solvent (as specified by the supplier or experimental protocol) slowly to the side of the vial to avoid aerosolization.
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the solution into smaller, clearly labeled, sealed containers for single-use to minimize freeze-thaw cycles and degradation. Store as recommended (see Section V).
B. Dilution of Stock Solutions
-
Preparation: Perform all dilutions within a chemical fume hood or biological safety cabinet.
-
Calculation: Double-check all calculations before proceeding.
-
Pipetting: Use calibrated pipettes with filtered tips. When transferring the PUM stock solution, dispense it below the surface of the diluent to prevent splashing.
-
Mixing: Gently mix the diluted solution by pipetting up and down or by gentle vortexing.
IV. Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills or personnel exposure is critical.
A. Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent and nature of the spill.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including a respirator if the powdered form is spilled.
-
Contain the Spill: For liquid spills, cover with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Decontamination: Once absorbed, gently collect the material using a scoop or forceps and place it in a labeled hazardous waste container. Decontaminate the spill area with a suitable disinfectant or detergent, followed by a rinse with water.
-
Waste Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.
B. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
V. Storage and Disposal Plan
A. Storage
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Condition | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a desiccator. | To prevent degradation from moisture and heat. |
| Stock Solutions | Store in small, single-use aliquots at -80°C. | To minimize freeze-thaw cycles and aqueous decomposition.[3] |
B. Disposal
All waste containing this compound, including old stock solutions, contaminated media, and disposable labware, must be treated as hazardous chemical waste.[8]
-
Segregation: Collect all PUM waste in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Decontamination: Autoclaving may not be effective for deactivating all antibiotics and is not recommended as the sole method of disposal for PUM waste.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour this compound waste down the drain. [8]
VI. Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ (in vitro) | ~0.1 µM | Bacterial RNA Polymerase | [2][5] |
| MIC | 4-6 µg/mL | Streptococcus species | [2][9] |
| ED₅₀ (in vivo) | ~9 mg/kg (IV) | Mouse S. pyogenes peritonitis model | [5] |
| ED₅₀ (in vivo) | ~30 mg/kg (SC) | Mouse S. pyogenes peritonitis model | [5] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; ED₅₀: Half-maximal effective dose.
VII. Experimental Workflows and Logical Relationships
Diagram 1: Standard Handling Workflow for this compound
Standard operational workflow for handling this compound.
Diagram 2: Emergency Spill Response Logic
Decision-making workflow for responding to a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stabilizing this compound: Synthesis, RNA Polymerase Inhibitory Activity, and Antibacterial Activity of Dipeptide-Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, properties, and biosynthesis of this compound, an antibacterial nucleoside analog inhibitor of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
